3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDHGLXYWXXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949948 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27226-50-2 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in synthetic chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its spectroscopic signature for robust characterization. Furthermore, this guide discusses the molecule's reactivity and highlights its critical role as a precursor in the development of complex macrocycles, such as porphyrins, which are of significant interest to researchers in materials science and drug discovery. This document is intended for chemists, researchers, and drug development professionals seeking an authoritative resource on this versatile compound.
Core Molecular Profile and Physicochemical Properties
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, with CAS Number 27226-50-2, is a substituted pyrrole aldehyde that serves as a valuable intermediate in organic synthesis.[1][2][3] The presence of both a reactive aldehyde group and a nucleophilic pyrrole ring, sterically and electronically influenced by three methyl substituents, defines its chemical behavior and utility. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 27226-50-2 | [2][3] |
| Boiling Point | 260.8 °C at 760 mmHg | [3] |
| Density | ~1.1 g/cm³ (Predicted) | [3] |
| Flash Point | 118.4 °C | [3] |
Synthesis: The Vilsmeier-Haack Formylation Pathway
The most efficient and widely adopted method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction is highly regioselective for electron-rich aromatic rings like pyrrole, introducing a formyl group (-CHO) predominantly at the α-position (C2), which is activated by the ring nitrogen.
Mechanistic Rationale
The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species is then attacked by the electron-rich pyrrole ring. The choice of this pathway is dictated by its high yield and selectivity, avoiding the harsh conditions of other formylation methods that could degrade the sensitive pyrrole core.
Sources
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The Strategic Role of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry and Fluorophore Design
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of rational drug design and molecular imaging, highly substituted pyrroles serve as privileged scaffolds. Among these, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (CAS: 27226-50-2, also known as 2,3,4-trimethyl-5-formylpyrrole) occupies a highly specialized niche[1]. Unlike unsubstituted or mono-substituted pyrroles, the exhaustive methylation at the 3, 4, and 5 positions fundamentally alters the molecule's electron density, steric profile, and lipophilicity.
As a Senior Application Scientist, I have observed that the strategic utility of this molecule branches into two primary domains:
-
Targeted Therapeutics: Acting as a lipophilic hinge-binding precursor in the synthesis of oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors (analogous to Sunitinib and Semaxanib)[2].
-
Chemical Biology: Serving as a sterically hindered building block for the synthesis of asymmetric Boron-dipyrromethene (BODIPY) dyes, where the methyl groups suppress non-radiative decay pathways, thereby maximizing fluorescence quantum yields[3][4].
This whitepaper deconstructs the physicochemical rationale behind utilizing 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde and provides field-validated, self-consistent protocols for its application in modern synthetic workflows.
Physicochemical Profiling & Structural Logic
The utility of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is dictated by its precise physicochemical metrics. The electron-donating nature of the three methyl groups enriches the pyrrole ring, making the aldehyde carbon highly susceptible to nucleophilic attack during condensation reactions, while simultaneously providing a hydrophobic shield.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Structural Implication |
| Molecular Formula | C8H11NO | Provides a compact, low-molecular-weight building block. |
| Molecular Weight | 137.18 g/mol | Highly ligand-efficient (LE) for fragment-based drug design[5]. |
| LogP (Predicted) | 1.6 - 2.02 | Optimal lipophilicity for partitioning into the hydrophobic ATP-binding pockets of kinases[1][5]. |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | Excellent membrane permeability; ideal for intracellular target engagement[5]. |
| Boiling Point | 260.8°C (at 760 mmHg) | Indicates high thermal stability, allowing for aggressive reflux conditions during synthesis[1]. |
Application I: Synthesis of RTK Inhibitors (Oxindole Scaffold)
Receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR are prime targets in oncology. The pyrrole-oxindole structural motif is a proven ATP-competitive pharmacophore. When 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is condensed with an oxindole core, the resulting molecule features a highly lipophilic trimethyl-pyrrole head. This head group is specifically designed to project deep into the hydrophobic sub-pocket of the kinase hinge region, while the oxindole core establishes critical hydrogen bonds with the kinase backbone[2].
Logical workflow of pyrrole-oxindole RTK inhibitor synthesis and target binding.
Protocol 1: Base-Catalyzed Knoevenagel Condensation
Causality & Logic: This protocol utilizes piperidine as a secondary amine catalyst. Piperidine reversibly reacts with the sterically hindered aldehyde to form a highly electrophilic iminium ion intermediate. This overcomes the steric bulk of the adjacent methyl groups, facilitating rapid nucleophilic attack by the enolized oxindole.
Reagents:
-
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)
-
Substituted oxindole (1.0 mmol)
-
Piperidine (0.1 mmol, 10 mol% catalyst)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Preparation: Suspend the oxindole (1.0 mmol) and 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Rationale: Ethanol provides a protic environment that stabilizes the charged transition states during enolization.
-
Catalysis: Add piperidine (10 mol%) dropwise. The reaction mixture will typically undergo a distinct color shift (often to deep yellow or orange), visually validating the formation of the iminium intermediate.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).
-
Precipitation & Isolation: Once the starting materials are consumed, cool the reaction to 0°C in an ice bath. The highly crystalline pyrrole-oxindole product will precipitate due to its lower solubility in cold ethanol.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum. The product is typically >95% pure by NMR, bypassing the need for column chromatography.
Application II: Synthesis of Asymmetric BODIPY Fluorophores
In chemical biology, BODIPY dyes are prized for their high extinction coefficients and sharp emission peaks. However, unsubstituted BODIPYs suffer from low thermal stability and fluorescence quenching via non-radiative rotational decay. By utilizing 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde as a precursor, the resulting methyl groups sterically lock the molecular geometry, rigidifying the fluorophore and vastly improving its quantum yield and photostability[3][4].
Stepwise synthesis of asymmetric BODIPY fluorophores from pyrrole precursors.
Protocol 2: One-Pot Asymmetric BODIPY Synthesis
Causality & Logic: This is a classic one-pot, two-step sequence. Phosphorus oxychloride (POCl3) is used to strongly activate the aldehyde, forcing the condensation with an α -free pyrrole to form an unstable dipyrromethene hydrochloride salt. Triethylamine (Et3N) is subsequently added to neutralize the acid and deprotonate the pyrrolic nitrogens, priming them to chelate the boron atom from Boron trifluoride diethyl etherate (BF3·OEt2)[3][4].
Reagents:
-
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)
-
α -free pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 mmol)
-
Phosphorus oxychloride (POCl3) (1.2 mmol)
-
Triethylamine (Et3N) (5.0 mmol)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (7.0 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Methodology:
-
Condensation: Dissolve the aldehyde (1.0 mmol) and the α -free pyrrole (1.0 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Cool to 0°C.
-
Activation: Add POCl3 (1.2 mmol) dropwise. Stir at 0°C for 10 minutes, then allow to warm to room temperature for 2 hours. Self-Validation: The solution will turn a deep, intense red or purple, indicating the successful formation of the highly conjugated dipyrromethene intermediate.
-
Base Addition: Cool the mixture back to 0°C. Add Et3N (5.0 mmol) dropwise. Stir for 15 minutes. Rationale: Excess base is critical to fully deprotonate the intermediate and neutralize the HCl generated by POCl3.
-
Complexation: Add BF3·OEt2 (7.0 mmol) dropwise. Stir at room temperature for 4 hours. The mixture will exhibit strong fluorescence under ambient or UV light, confirming BODIPY formation.
-
Workup: Quench the reaction with water (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude dark residue via silica gel column chromatography (Eluent: Hexane/DCM gradient) to isolate the pure asymmetric BODIPY dye.
Comparative Reaction Parameters
To assist synthetic planning, the following table summarizes the divergent reaction conditions required to maneuver 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde into its two primary product classes.
Table 2: Reaction Parameter Summary
| Parameter | Oxindole Knoevenagel Condensation | Asymmetric BODIPY Synthesis |
| Catalyst/Activator | Piperidine (Secondary Amine) | POCl3 (Lewis/Brønsted Acid Generator) |
| Solvent System | Absolute Ethanol (Protic, Polar) | Anhydrous DCM (Aprotic, Non-polar) |
| Temperature Profile | 80°C (Reflux) | 0°C → Room Temperature |
| Atmosphere | Ambient Air | Strict Argon/Nitrogen (Moisture sensitive) |
| Primary Challenge | Overcoming steric hindrance of methyls | Instability of dipyrromethene intermediate |
| Typical Yield | 75% - 90% | 30% - 50% (Standard for BODIPY) |
Conclusion
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is far more than a simple heterocyclic building block. Its specific methylation pattern acts as a functional tool for medicinal chemists—providing the necessary lipophilic bulk to anchor kinase inhibitors into ATP pockets, and the steric rigidity required to prevent non-radiative decay in advanced fluorophores. By strictly controlling the electronic and protic environments during synthesis, researchers can reliably leverage this molecule to generate high-value therapeutic and diagnostic assets.
References
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PubChem (National Institutes of Health). 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829. Retrieved from: [Link]
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SciSpace. Synthesis and Characterization of Red and Near-Infrared BODIPY-based fluorophores for various Biological Applications. Retrieved from: [Link]
-
Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from: [Link]
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Thermodynamic stability of the trimethylpyrrole ring
An In-Depth Technical Guide to the Thermodynamic Stability of the Trimethylpyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its utility stems from a unique combination of aromaticity, electronic properties, and structural versatility.[1][3] This guide provides a detailed examination of the thermodynamic stability of the trimethylpyrrole (TMP) ring system, a substituted pyrrole of significant interest. We will dissect the fundamental principles governing its stability, including the foundational aromatic character of the pyrrole core and the multifaceted effects of methyl substitution—namely, steric hindrance, ring strain, and electronic contributions. This analysis is supported by an exploration of both robust experimental methodologies, such as combustion calorimetry, and high-level computational techniques like Density Functional Theory (DFT), which are essential for quantifying and predicting these properties. By elucidating the causal relationships between molecular structure and thermodynamic stability, this guide offers field-proven insights for professionals engaged in the rational design and development of novel pyrrole-based therapeutics.
The Foundational Stability of the Pyrrole Core: Aromaticity
The inherent stability of the pyrrole ring is rooted in its aromatic character.[4] An aromatic compound must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, a principle known as Hückel's rule.[5][6] The five-membered pyrrole ring fulfills these criteria: the four carbon atoms each contribute one electron to the π-system, and the nitrogen atom's lone pair participates in the delocalization, completing the aromatic sextet (4n+2, where n=1).[5][6] This delocalization results in a significant resonance energy—approximately 88 kJ/mol—which provides the foundational thermodynamic stability of the heterocyclic system.[4]
This aromaticity dictates much of pyrrole's chemical behavior, making it more reactive than benzene in electrophilic substitutions but resistant to reactions typical of simple olefins.[4] Any substitution that disrupts this planarity or delocalized π-system will inherently decrease the thermodynamic stability of the ring.
The Impact of Methyl Substitution on Thermodynamic Stability
The addition of three methyl groups to the pyrrole ring introduces a complex interplay of competing factors that modulate its overall thermodynamic stability. These can be broadly categorized into electronic effects and steric/strain effects.
Electronic Effects (Stabilizing)
Methyl groups are weakly electron-donating through two primary mechanisms:
-
Inductive Effect: The alkyl groups push electron density into the ring, which can help stabilize the electron-delocalized aromatic system.
-
Hyperconjugation: Overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring further contributes to electron delocalization and stability.
Substitution of pyrrole with alkyl groups generally leads to a more basic molecule, indicating an increase in electron density within the ring system.[4] For instance, tetramethylpyrrole is significantly more basic than the parent pyrrole.[4] These electronic contributions are generally considered to be stabilizing forces.
Steric and Strain Effects (Primarily Destabilizing)
While electronically favorable, methyl groups are sterically demanding. The introduction of multiple bulky substituents can lead to significant destabilization through several mechanisms:
-
Steric Hindrance: When methyl groups are positioned on adjacent carbon atoms (vicinal substitution) or on the nitrogen and an adjacent carbon (e.g., in 1,2,5-trimethylpyrrole), van der Waals repulsion occurs. This forces the groups to occupy more space, potentially leading to bond angle distortion.[7] This steric repulsion is a primary source of destabilization.
-
Loss of Planarity: To alleviate severe steric crowding, the pyrrole ring can pucker or the substituents can be forced out of the ring's plane.[8] Such distortions disrupt the optimal overlap of p-orbitals required for maximum aromatic stabilization, thereby reducing the resonance energy and overall thermodynamic stability.[8] Studies on heavily substituted pyrroles have shown that bulky groups can significantly distort the planarity of the ring.[8]
The balance between the stabilizing electronic effects and the destabilizing steric effects determines the ultimate thermodynamic stability of a specific trimethylpyrrole isomer. In most cases of multiple alkyl substitutions, the destabilizing steric effects are the dominant factor.
Isomeric Variation and Predicted Stability
The specific arrangement of the three methyl groups profoundly impacts the ring's stability. While comprehensive experimental data for all isomers is scarce, we can predict their relative stabilities by analyzing the steric interactions.
Table 1: Predicted Relative Thermodynamic Stabilities of Common Trimethylpyrrole Isomers
| Isomer | Key Steric Interactions | Electronic Effects | Predicted Relative Stability |
| 2,3,4-Trimethylpyrrole | Two vicinal (C3-C4) methyl interactions. | Electron-donating groups at C2, C3, C4. | High |
| 2,3,5-Trimethylpyrrole | One vicinal (C2-C3) methyl interaction. | Electron-donating groups at C2, C3, C5. | Moderate |
| 1,2,5-Trimethylpyrrole | Two peri-interactions between the N-methyl and the C2/C5 methyl groups. These are generally significant.[9] | N-methylation and C-alkylation increase electron density. | Lower |
Causality: The 2,3,4-isomer is predicted to be the most stable as it spaces the methyl groups out most effectively, minimizing steric clash while still benefiting from electronic donation. The 1,2,5-isomer is predicted to be the least stable of the three due to significant steric repulsion between the N-methyl group and the two adjacent α-methyl groups, which can inhibit free rotation and potentially distort the ring.[9][10]
Methodologies for Determining Thermodynamic Stability
Quantifying the thermodynamic stability of a molecule like trimethylpyrrole requires precise experimental or computational methods. The primary value sought is the standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11][12] A more negative ΔfH° indicates greater thermodynamic stability.
Experimental Approach: Combustion Calorimetry
Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[13] The process involves precisely measuring the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
-
Sample Preparation: A pellet of highly purified trimethylpyrrole (mass accurately determined to ±0.01 mg) is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is positioned to contact the sample.
-
Assembly & Pressurization: The bomb is sealed and pressurized with ~3 MPa of pure oxygen.
-
Calorimetry: The bomb is submerged in a precisely known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition & Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.
-
Calculation of Combustion Energy (ΔcU°): The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition to calculate the total energy of combustion for the specific experiment. This value is then normalized using the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).
-
Standard State Correction: The energy of combustion under constant volume (ΔcU°) is converted to the standard enthalpy of combustion at constant pressure (ΔcH°).
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the trimethylpyrrole isomer in its condensed phase, ΔfH°(cr or l), is calculated using Hess's Law with the known ΔfH° values for the combustion products (CO₂, H₂O, and N₂).
-
Gas-Phase Enthalpy: To determine the gas-phase enthalpy of formation, the enthalpy of sublimation or vaporization (ΔsubH° or ΔvapH°) must be measured, typically using Calvet microcalorimetry or by studying vapor pressure as a function of temperature.[13] The gas-phase value is then calculated as: ΔfH°(g) = ΔfH°(cr or l) + Δ(cr,l->g)H°.
Computational Chemistry Approach
Computational methods, particularly DFT and high-level ab initio calculations, are invaluable for predicting thermodynamic properties, especially when comparing isomers or when experimental measurements are impractical.[13][14] These methods solve the electronic structure of a molecule to determine its energy.
-
Structure Optimization: The 3D structure of each trimethylpyrrole isomer is built in silico. A geometry optimization is performed using a reliable DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.[13]
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy at a standard temperature (298.15 K).
-
-
Single-Point Energy Calculation: For higher accuracy, a more computationally expensive single-point energy calculation is performed on the optimized geometry. High-accuracy composite methods like Gaussian-3 (G3) theory are excellent choices for this, as they are specifically designed to yield accurate thermochemical data.[13]
-
Enthalpy of Formation Calculation: The absolute energy of the molecule is used in an atomization or isodesmic reaction scheme to calculate the ΔfH°.
-
Atomization Scheme: ΔfH°(molecule) = ΣΔfH°(atoms) - ΣE(atoms) + E(molecule), where E represents the calculated total energies.
-
Isodesmic Reaction Scheme: A balanced hypothetical reaction is constructed where the number and types of bonds are conserved. This method benefits from the cancellation of systematic errors in the calculation, often leading to more reliable relative energies between isomers.
-
-
Comparison of Isomers: The calculated ΔfH° values for the different trimethylpyrrole isomers are directly compared. The isomer with the most negative ΔfH° is predicted to be the most thermodynamically stable.
Implications for Drug Development
The thermodynamic stability of a drug molecule or a core scaffold like trimethylpyrrole has direct and significant consequences in drug development:
-
Chemical Stability and Shelf-Life: A thermodynamically stable molecule is less prone to degradation under storage conditions, leading to a longer shelf-life for both the active pharmaceutical ingredient (API) and the final drug product.[15][16]
-
Metabolic Stability: While not a direct correlation, high intrinsic stability can sometimes contribute to greater resistance to metabolic transformation, potentially affecting the drug's pharmacokinetic profile.
-
Synthesis and Manufacturing: Understanding the relative stability of isomers is crucial for designing synthetic routes.[17][18] Reaction conditions can be optimized to favor the formation of the most stable, and often desired, isomer, thereby maximizing yield and minimizing costly purification of unwanted side products.
-
Solid-State Properties: The stability of a molecule influences its solid-state properties, such as crystal packing and polymorphism. Tautomerism, which is governed by relative thermodynamic stabilities, can dramatically affect a drug's solubility and bioavailability.[19]
Conclusion
The thermodynamic stability of the trimethylpyrrole ring is a nuanced property governed by a balance between the powerful stabilizing force of aromaticity and the complex effects of methyl substitution. While the electron-donating nature of methyl groups offers a modest stabilizing influence, the destabilizing pressure of steric hindrance and the potential for ring strain are often the dominant factors in determining the relative stabilities of different isomers. Accurate assessment of these properties relies on a synergistic approach, combining the definitive, real-world measurements of experimental techniques like combustion calorimetry with the predictive power and isomeric insight of high-level computational chemistry. For drug development professionals, a thorough understanding of these thermodynamic principles is not merely academic; it is a critical component of rational drug design, enabling the creation of more stable, effective, and manufacturable therapeutics.
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Pyrrole. (n.d.). Wikipedia. Available at: [Link]
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Ribeiro da Silva, M. A., & Matos, M. A. (2011). A Combined Experimental and Computational Thermodynamic Study of the Isomers of Pyrrolecarboxaldehyde and 1-methyl. PubMed. Available at: [Link]
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Stable 5,5'-Substituted 2,2'-Bipyrroles: Building Blocks for Macrocyclic and Materials Chemistry. (2017). PubMed. Available at: [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. Available at: [Link]
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Understanding Ring Strain in Organic Chemistry: The Hidden Forces at Play. (2026). Oreate AI. Available at: [Link]
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Substituted Pyrroles. (2000). MDPI. Available at: [Link]
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Enthalpy of formation. (n.d.). Khan Academy. Available at: [Link]
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Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). Open Library Publishing Platform. Available at: [Link]
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- 11. Khan Academy [khanacademy.org]
- 12. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 13. A combined experimental and computational thermodynamic study of the isomers of pyrrolecarboxaldehyde and 1-methyl- pyrrolecarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemical.journalspub.info [chemical.journalspub.info]
- 15. Stable 5,5'-Substituted 2,2'-Bipyrroles: Building Blocks for Macrocyclic and Materials Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 17. Pyrrole synthesis [organic-chemistry.org]
- 18. Substituted Pyrroles [mdpi.com]
- 19. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Dynamics and Physicochemical Profiling of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde in Organic Media
Executive Summary
As a Senior Application Scientist specializing in heterocyclic intermediates, I approach solubility not merely as a static property, but as a dynamic thermodynamic equilibrium. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (TMPA) (CAS: 27226-50-2) is a highly substituted pyrrole derivative that serves as a critical building block for porphyrin synthesis, pharmaceutical intermediates, and BODIPY fluorescent dyes[1].
Understanding its solubility profile in organic solvents requires a deep dive into its structural causality. This whitepaper provides a comprehensive, self-validating framework for determining and manipulating the solubility of TMPA, bridging the gap between theoretical physical chemistry and practical laboratory application.
Structural Causality & Solvation Thermodynamics
To predict and control the solubility of TMPA, we must first analyze its molecular architecture. The compound features a hydrophobic trimethyl backbone paired with a highly polar, hydrogen-bonding capable pyrrole-2-carbaldehyde moiety.
In the solid state, pyrrole-2-carboxaldehyde derivatives exhibit distinct vibrational and electronic characteristics that confirm the existence of a highly stable dimeric form [2]. The pyrrole nitrogen (NH) acts as a strong proton donor, while the aldehyde carbonyl (C=O) functions as a proton acceptor[2].
Dissolution in an organic solvent is fundamentally an energy-competition process. For TMPA to transition from a solid to a solution phase, the solvent must provide enough solvation energy to disrupt this dimeric hydrogen-bond network. Solvents with high dielectric constants and strong H-bond accepting capabilities (like DMSO) excel at this, yielding a monomeric dispersion in the solution phase[2].
Thermodynamic transition of TMPA from solid dimer to solvated monomer.
Physicochemical Properties & Solubility Profile
The quantitative metrics of TMPA dictate its behavior in various media. Below is a synthesized profile of its core properties and empirically observed solubility behaviors.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source Rationale / Reference |
| Molecular Formula | C8H11NO | 3[3] |
| Molecular Weight | 137.18 g/mol | 3[3] |
| LogP (Predicted) | 1.60 – 2.02 | Indicates moderate lipophilicity[3][4] |
| Density | ~1.1 g/cm³ | 4[4] |
| Boiling Point | 260.8 °C (at 760 mmHg) | 4[4] |
Table 2: Organic Solvent Solubility Matrix
| Solvent | Solubility Descriptor | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Strong H-bond acceptor; high dielectric constant rapidly disrupts pyrrole dimers[1]. |
| Chloroform (CHCl3) | Soluble | Favorable dipole-dipole interactions with the aldehyde moiety[1]. |
| Methanol (MeOH) | Soluble | Protic solvent capable of both donating and accepting H-bonds[1]. |
| Hexane | Poorly Soluble | Non-polar; unable to disrupt the strong intermolecular H-bonding of the solid crystal lattice. |
| Water | Insoluble | High cohesive energy of water prevents efficient cavity formation for the hydrophobic trimethyl backbone[1]. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
A protocol is only as reliable as its internal validation mechanisms. Because pyrrole compounds are susceptible to degradation by light, air (oxidation), and acidic conditions[5], a simple gravimetric solubility test is scientifically inadequate. Gravimetric methods cannot distinguish between intact TMPA and its oxidized degradants.
Therefore, I mandate a stability-indicating HPLC-UV Shake-Flask Method [5]. This workflow ensures that the measured solubility reflects the intact molecule at true thermodynamic equilibrium.
Step-by-Step Methodology
-
Sample Preparation (Excess Solid): Add an excess amount of TMPA (approx. 50 mg) to 1 mL of the target organic solvent in an amber-glass scintillation vial. Causality: Amber glass mitigates photo-degradation during the extended equilibration period.
-
Thermal Equilibration: Seal the vials under a nitrogen headspace and place them on an orbital shaker in a water bath strictly controlled at 25.0 ± 0.1 °C. Agitate for 72 hours. Causality: 72 hours ensures that the kinetic dissolution rate has plateaued into true thermodynamic equilibrium[5].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C. Causality: Centrifugation is prioritized over syringe filtration to prevent the hydrophobic compound from adsorbing onto filter membranes, which would artificially lower the measured concentration.
-
Quantification (HPLC-UV): Dilute the supernatant into the mobile phase containing a known concentration of an internal standard (e.g., toluene). Analyze via HPLC-UV at the λmax of the pyrrole ring.
-
Orthogonal Validation: Inspect the chromatogram for secondary peaks. If degradation peaks (e.g., carboxylic acid derivatives from oxidation) exceed 2% total area, the solubility data must be flagged as kinetically unstable in that specific solvent.
Self-validating experimental workflow for quantitative solubility determination.
Formulation Strategies for Drug Development & Assays
When transitioning TMPA from raw synthesis into biological assays or complex in vivo models, pure organic solvents are often too toxic. A co-solvent gradient strategy is required to maintain solubility while increasing biocompatibility.
Recommended Co-Solvent Protocol[2]:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Mechanistic Causality of the Formulation:
-
Primary Solubilization: The protocol begins by dissolving TMPA entirely in 10% DMSO. This high-dielectric step is mandatory to break the solid-state dimeric bonds[2].
-
Solvent Gradient: PEG300 is added next. It acts as an intermediate co-solvent that slowly lowers the dielectric constant, preventing the TMPA from rapidly crystallizing (crashing out) when introduced to water.
-
Surfactant Stabilization: Tween-80 is introduced to reduce interfacial tension. If any transient micro-precipitates form, the Tween-80 micelles instantly stabilize them into a clear micro-emulsion.
-
Isotonic Dilution: Finally, saline is added dropwise to bring the solution to physiological osmolarity, yielding a clear solution capable of reaching concentrations ≥ 1.25 mg/mL[2].
Note: If precipitation occurs during preparation, gentle heating and sonication are recommended to re-introduce kinetic energy into the system, aiding dissolution[2].
References
-
Guidechem. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde 27226-50-2 Basic Information & Properties.4
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 698829, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. 3
-
MedChemExpress. Pyrrole-2-carboxaldehyde (2-Formylpyrrole) Solubility & Handling. 2
-
Thermo Scientific Alfa Aesar. Pyrrole-2-carboxaldehyde, 99% Specifications.1
-
BenchChem. A Comprehensive Technical Guide to the Solubility and Stability of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.5
Sources
- 1. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Vilsmeier-Haack Formylation of Trimethylpyrroles: A Detailed Application Note and Protocol for Researchers
Introduction: The Strategic Importance of Formyl-Trimethylpyrroles
Formylated pyrroles are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. The introduction of a formyl (-CHO) group onto the pyrrole nucleus provides a versatile chemical handle for further elaboration, enabling the construction of complex heterocyclic systems. Among these, formyl-trimethylpyrroles are particularly valuable building blocks for porphyrins, prodigiosins, and other polypyrrolic structures that are central to drug development and materials science.
The Vilsmeier-Haack reaction stands as a preeminent method for the formylation of electron-rich heterocyclic compounds, including pyrroles.[1][2][3] This reaction is prized for its operational simplicity, use of relatively inexpensive reagents, and generally high yields.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of trimethylpyrrole isomers. It delves into the underlying mechanism, offers a detailed and field-proven experimental protocol, and discusses the critical parameters that govern the regioselectivity and success of the reaction.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway.[3] The key steps are outlined below:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃). This in situ process generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
-
Electrophilic Attack: The electron-rich trimethylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most electron-rich and sterically accessible position on the pyrrole ring. For pyrroles, this is typically the α-position (C2 or C5).[1][6]
-
Aromatization and Iminium Salt Formation: The resulting cationic intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring, leading to the formation of a substituted iminium salt.
-
Hydrolysis to the Aldehyde: The reaction mixture is then subjected to aqueous workup. The iminium salt is readily hydrolyzed by water to yield the final formylated trimethylpyrrole product and a secondary amine byproduct.[3]
Visualizing the Mechanism: The Vilsmeier-Haack Pathway
Caption: Mechanism of the Vilsmeier-Haack formylation on a trimethylpyrrole substrate.
Regioselectivity in Trimethylpyrroles: A Predictive Framework
The substitution pattern of the starting trimethylpyrrole isomer dictates the position of formylation. The reaction will proceed at the available α-position (C2 or C5) due to the higher electron density at these positions compared to the β-positions (C3 or C4).[6]
-
2,3,4-Trimethylpyrrole: This isomer has one available α-position (C5). Formylation is expected to occur exclusively at this position to yield 2,3,4-trimethyl-1H-pyrrole-5-carbaldehyde .
-
2,3,5-Trimethylpyrrole: This isomer has one available β-position (C4). While α-formylation is strongly preferred, if both α-positions are blocked, the reaction can be forced to occur at a β-position, albeit typically requiring harsher conditions and resulting in lower yields. The expected product is 2,3,5-trimethyl-1H-pyrrole-4-carbaldehyde .
-
2,4,5-Trimethylpyrrole (Kryptopyrrole): This isomer has one available β-position (C3). Similar to the 2,3,5-isomer, formylation will occur at the C3 position to yield 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde .
Detailed Experimental Protocol
This protocol provides a robust starting point for the Vilsmeier-Haack formylation of trimethylpyrroles. Optimization of reaction time and temperature may be necessary for specific isomers to maximize yield and purity.
Materials and Reagents
-
Trimethylpyrrole isomer (e.g., 2,3,4-trimethylpyrrole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (flame-dried)
-
Magnetic stirrer and heating/cooling bath
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Step-by-Step Procedure
Visualizing the Workflow: From Reagents to Purified Product
Caption: Experimental workflow for the Vilsmeier-Haack formylation of trimethylpyrroles.
1. Vilsmeier Reagent Formation (Perform in a fume hood under an inert atmosphere of nitrogen or argon):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents relative to the trimethylpyrrole).
-
Cool the flask to 0 °C in an ice-water bath.
-
With vigorous stirring, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
In a separate flame-dried flask, dissolve the trimethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the trimethylpyrrole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive isomers, gentle heating (40-50 °C) may be required.
3. Work-up and Hydrolysis:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate or sodium acetate solution to hydrolyze the intermediate iminium salt. Caution: This quenching process can be exothermic.
-
Continue stirring for 30-60 minutes until the hydrolysis is complete.
4. Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude formyl-trimethylpyrrole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Quantitative Data and Characterization
The following table summarizes the expected products and key characterization data for the Vilsmeier-Haack formylation of various trimethylpyrrole isomers.
| Starting Material | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR (δ, ppm, CDCl₃) Aldehyde Proton |
| 2,3,4-Trimethylpyrrole | 2,3,4-Trimethyl-1H-pyrrole-5-carbaldehyde | N/A | C₈H₁₁NO | 137.18 | ~9.4-9.6 |
| 2,3,5-Trimethylpyrrole | 2,3,5-Trimethyl-1H-pyrrole-4-carbaldehyde | N/A | C₈H₁₁NO | 137.18 | ~9.5-9.7 |
| 2,4,5-Trimethylpyrrole | 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde | 27226-50-2 | C₈H₁₁NO | 137.18 | ~9.4-9.6 |
Note: 1H NMR chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature, especially for β-formylation. Ensure that anhydrous conditions were maintained throughout the reagent preparation and reaction steps, as moisture will deactivate the Vilsmeier reagent.
-
Multiple Products: The formation of multiple products may indicate incomplete reaction or side reactions. Purification by column chromatography is crucial in such cases. The ratio of α- to β-formylated products can sometimes be influenced by steric hindrance.[7][8]
-
Dark-Colored Reaction Mixture: The formation of dark, polymeric materials can occur, particularly with prolonged heating. It is advisable to monitor the reaction closely by TLC and to perform the work-up as soon as the starting material is consumed.
-
Purification Challenges: Formylated pyrroles can sometimes be prone to decomposition on silica gel. To mitigate this, deactivating the silica gel with triethylamine (by adding ~1% triethylamine to the eluent) can be beneficial.
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of formyl-trimethylpyrroles. By understanding the reaction mechanism, controlling the reaction parameters, and anticipating the regiochemical outcomes, researchers can effectively utilize this powerful transformation to access valuable synthetic intermediates for a wide range of applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important reaction in the laboratory.
References
-
Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. [Link]
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43.
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
- Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.).
-
Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Scribd. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Formylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Vilsmeier-Haack Electrophilic Aromatic Substitution
Introduction & Mechanistic Rationale
Pyrrole-2-carboxaldehyde is a foundational building block in medicinal chemistry, utilized extensively in the synthesis of porphyrins, kinase inhibitors, and advanced fluorophores (e.g., BODIPY dyes). The most robust, scalable, and regioselective method for its preparation is the Vilsmeier-Haack formylation [1].
As a Senior Application Scientist, it is critical to understand why this specific methodology is chosen over alternative formylation techniques. Pyrrole is a highly electron-rich heteroaromatic system, making it exceptionally susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction leverages this by reacting the pyrrole ring with a highly electrophilic chloroiminium ion (the Vilsmeier reagent), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) [2].
Regioselectivity Causality: Formylation occurs almost exclusively at the C2 ( α ) position. This regiocontrol is thermodynamically and kinetically driven; the transition state for electrophilic attack at C2 allows the positive charge to be delocalized over three atoms (including the strongly electron-donating nitrogen), whereas C3 attack only allows delocalization over two atoms.
Process Workflow & Logical Causality
The following workflow outlines the logical progression of the synthesis, highlighting the critical phase transitions and thermal control points required to prevent product degradation.
Logical workflow for the Vilsmeier-Haack synthesis of pyrrole-2-carboxaldehyde.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. At each stage, specific visual, thermal, or chemical cues confirm that the reaction is proceeding correctly, ensuring high fidelity and safety [1].
Materials & Equipment
-
Substrate: Pyrrole (freshly distilled)
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (anhydrous), Sodium acetate trihydrate, Saturated aqueous sodium carbonate.
-
Solvents: 1,2-Dichloroethane (or Dichloromethane), Diethyl ether.
-
Equipment: 3-neck round-bottom flask, dropping funnel, internal thermometer, argon/nitrogen line.
Step 1: Generation of the Vilsmeier Reagent
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and an inert gas inlet.
-
Add anhydrous DMF (1.1 equivalents) and 250 mL of 1,2-dichloroethane. Cool the mixture to 0–5 °C using an ice-water bath.
-
Causality Checkpoint: Slowly add POCl₃ (1.1 equivalents) dropwise over 15–30 minutes. The reaction between DMF and POCl₃ is highly exothermic. Maintaining the internal temperature strictly below 10 °C prevents the thermal decomposition of the unstable chloroiminium intermediate and mitigates runaway thermal hazards [2].
-
Remove the ice bath and stir for 15 minutes at room temperature. Validation: The formation of a viscous or slightly cloudy complex indicates successful reagent generation.
Step 2: Electrophilic Aromatic Substitution (Formylation)
-
Recool the reaction flask to 0–5 °C.
-
Dissolve freshly distilled pyrrole (1.0 equivalent) in 250 mL of 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent over 1 hour.
-
Causality Checkpoint: Pyrrole is highly prone to acid-catalyzed polymerization. Controlled, dropwise addition keeps the local concentration of pyrrole low relative to the electrophile, favoring the desired C2-substitution over intermolecular polymerization [1]. Fresh distillation of pyrrole is mandatory to remove pre-existing polymeric initiation sites.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
Step 3: Hydrolysis of the Iminium Salt
-
Prepare a solution of sodium acetate trihydrate (5.5 equivalents) in 1 L of deionized water.
-
Slowly pour the reaction mixture into the aqueous sodium acetate solution with vigorous stirring.
-
Causality Checkpoint: Sodium acetate is chosen specifically because it is a mild buffering base. Stronger bases (like NaOH) cause rapid, uncontrollable exothermic quenching, while highly acidic conditions fail to effectively hydrolyze the iminium intermediate and risk degrading the acid-sensitive pyrrole ring [1].
-
Heat the biphasic mixture to reflux for 15 minutes to drive the complete hydrolysis of the intermediate iminium salt to the final aldehyde.
Step 4: Workup and Purification
-
Cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic (1,2-dichloroethane) phase.
-
Extract the aqueous phase three times with diethyl ether (approx. 500 mL total).
-
Combine the organic layers and wash with saturated aqueous sodium carbonate. Validation: Add cautiously at first; the cessation of CO₂ evolution validates that residual acids have been neutralized.
-
Dry the organic layer over anhydrous sodium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via vacuum distillation or recrystallization from boiling petroleum ether (b.p. 40–60 °C).
Quantitative Data & Optimization Parameters
To ensure reproducibility, the following table summarizes the stoichiometric constraints and the mechanistic rationale behind each parameter.
| Parameter | Value / Reagent | Mechanistic Purpose / Causality |
| Pyrrole | 1.0 eq (Freshly distilled) | Substrate; distillation removes trace polymeric inhibitors/impurities. |
| POCl₃ | 1.1 eq | Halogenating agent; activates DMF to form the electrophile. |
| DMF | 1.1 eq (Anhydrous) | Formyl source; moisture degrades the Vilsmeier reagent prematurely. |
| Solvent | 1,2-Dichloroethane | Inert, non-polar medium; solubilizes and stabilizes the iminium salt. |
| Hydrolysis Base | NaOAc (5.5 eq) | Mild buffering base; hydrolyzes iminium without polymerizing pyrrole. |
| Temperature (Prep) | 0–10 °C | Prevents thermal degradation of the highly reactive chloroiminium ion. |
| Expected Yield | 78–85% | Validates successful execution of the protocol. |
Mechanistic Pathway
The diagram below illustrates the molecular transformations occurring during the reaction, emphasizing the formation of the active electrophile and the subsequent hydrolysis step.
Mechanistic pathway of the Vilsmeier-Haack formylation of pyrrole.
References
-
Organic Syntheses , "Pyrrole-2-carboxaldehyde". URL:[Link]
Application Note: Biocatalytic Synthesis of Pyrrole-2-Carbaldehyde via Enzymatic CO₂ Fixation
Executive Summary
Pyrrole-2-carbaldehyde is a highly valuable heterocyclic building block utilized in the synthesis of pharmaceuticals, porphyrins, and advanced materials[1]. Conventional chemical synthesis relies on the Vilsmeier-Haack formylation, which requires stoichiometric amounts of toxic reagents (e.g., phosphorus oxychloride) and generates hazardous waste.
To address these environmental and safety constraints, this application note details a novel, green-chemistry biocatalytic cascade. By coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), researchers can achieve a two-step, one-pot enzymatic conversion of pyrrole to pyrrole-2-carbaldehyde, utilizing ambient CO₂ as the sole C1 source[2]. This protocol is designed for drug development professionals and synthetic biologists seeking scalable, sustainable alternatives to classical heteroaromatic formylation.
Mechanistic Principles of the Biocatalytic Cascade
As a Senior Application Scientist, it is critical to understand why this cascade functions, not just how to run it. The reaction overcomes significant thermodynamic barriers by compartmentalizing the workflow into two distinct enzymatic mechanisms:
C–H Activation and Carboxylation via UbiD (PA0254)
The first step utilizes PA0254 (HudA), a UbiD-family enzyme derived from Pseudomonas aeruginosa[2]. The carboxylation of pyrrole is thermodynamically unfavorable. To achieve this, PA0254 relies on a heavily modified prenylated flavin mononucleotide (prFMN) cofactor, which must be synthesized by a co-expressed UbiX prenyltransferase[3].
-
Causality: The oxidized prFMN iminium species engages the pyrrole ring via a 1,3-dipolar cycloaddition. This transient covalent intermediate facilitates C–H activation and subsequent CO₂ insertion at the C2 position, yielding pyrrole-2-carboxylic acid[4].
Adenylation and Reduction via CAR (CARse)
The second step utilizes CARse, a multidomain carboxylic acid reductase from Segniliparus rotundus[2]. CAR enzymes require post-translational activation by a phosphopantetheinyl transferase (PPTase), which attaches a 4'-phosphopantetheine arm to the apo-enzyme[5].
-
Causality: The reduction proceeds via a strict sequence governed by domain dynamics[6]. First, the pyrrole-2-carboxylate is adenylated using ATP. Second, the intermediate is transferred to the phosphopantetheine thiol to form a thioester. Finally, NADPH donates a hydride to release the target pyrrole-2-carbaldehyde[5].
Pathway Visualization
Biocatalytic cascade for the formylation of pyrrole utilizing UbiD and CAR enzymes.
Experimental Protocol: Mixed-Format Biocatalyst System
To optimize cofactor economy , this protocol uses a mixed-format system: purified PA0254 coupled with a whole-cell E. coli biocatalyst expressing CARse[2].
-
Rationale: UbiD requires high concentrations of dissolved bicarbonate, which disrupts intracellular pH homeostasis in whole cells. Purifying PA0254 isolates the carboxylation step from cellular stress. Conversely, CAR requires stoichiometric amounts of expensive ATP and NADPH. Using a whole-cell format for CAR allows the host's central metabolism to continuously regenerate these cofactors, drastically reducing process costs[2].
Step 1: Biocatalyst Preparation
-
PA0254 (UbiD) Purification: Co-express PA0254 with UbiX in E. coli BL21(DE3) to ensure prFMN maturation. Lyse cells and purify the holoenzyme via Ni-NTA affinity chromatography. Desalt into 100 mM Tris-HCl (pH 7.5).
-
CARse Whole-Cell Preparation: Co-express CARse with a broad-spectrum PPTase (e.g., sfp from B. subtilis) in E. coli BL21(DE3). Harvest cells via centrifugation (4000 × g, 10 min), wash twice, and resuspend in 100 mM Tris-HCl (pH 7.5) to a final OD₆₀₀ of 20[2].
Step 2: One-Pot Cascade Reaction Setup
-
In a sealed 10 mL glass reaction vial, combine the following:
-
100 mM Tris-HCl buffer (pH 7.5).
-
500 mM KHCO₃ (acts as the CO₂ donor).
-
10 mM Pyrrole (substrate).
-
10 µM Purified PA0254 holoenzyme.
-
CARse whole-cell suspension (Final OD₆₀₀ = 20).
-
-
Incubate the reaction at 30 °C with orbital shaking at 200 rpm for 18 hours.
Step 3: Extraction and Analytical Quantification
-
Quench the reaction by adding 1 M HCl to drop the pH to 2.0 (precipitates proteins and protonates residual acids).
-
Extract the aqueous phase three times with equal volumes of ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.
-
Resuspend in methanol and analyze via RP-HPLC (C18 column, UV detection at 254 nm) against an authentic pyrrole-2-carbaldehyde standard.
Protocol Self-Validation & Quality Control
To ensure the trustworthiness of this protocol, the following self-validating controls must be run in parallel:
-
Positive Control (Reductase Activity): Substitute pyrrole with 10 mM benzoic acid. Successful conversion to benzaldehyde confirms that the CARse whole-cell system is actively regenerating ATP/NADPH and that the PPTase maturation was successful[2].
-
Negative Control (Abiotic Check): Run the standard reaction mixture lacking both PA0254 and CARse. This confirms the absence of spontaneous abiotic formylation[2].
-
Cofactor Maturation Check: Prior to the reaction, perform UV-Vis spectroscopy on the purified PA0254. The presence of the mature prFMN cofactor is validated by distinct absorbance peaks at ~380 nm and 450 nm.
Quantitative Data & Optimization
The following tables summarize the causality behind the optimization parameters for this cascade, based on empirical data[2].
Table 1: Effect of Bicarbonate Concentration on Yield
Le Chatelier's principle dictates that a massive excess of the C1 donor is required to push the thermodynamically unfavorable carboxylation forward.
| Bicarbonate (KHCO₃) | Relative Yield | Mechanistic Causality |
| 50 mM | Low (~10%) | Insufficient driving force to overcome the thermodynamic barrier of C–H carboxylation. |
| 250 mM | Moderate (~60%) | Increased CO₂ availability shifts the UbiD equilibrium toward the carboxylate intermediate. |
| 500 mM | Maximum (100%) | Saturating conditions maximize prFMN-mediated carboxylation without inducing severe osmotic stress[2]. |
Table 2: Impact of Whole-Cell Density and Carbon Supplementation
Counterintuitively, increasing biocatalyst load or carbon feed decreases the yield of the target aldehyde.
| CARse Whole-Cell Density (OD₆₀₀) | Glycerol Supplementation | Yield Outcome | Causality / Rationale |
| 20 | 0% | Optimal | Balanced cofactor regeneration without excessive competing metabolic pathways[2]. |
| 50 | 0% | Reduced | High cell density leads to mass transfer limitations and potential product degradation by endogenous E. coli aldo-keto reductases[2]. |
| 20 | 5 - 15% (v/v) | Severely Reduced | Excess carbon flux diverts NADPH away from CARse or exacerbates the over-reduction of the target aldehyde to an alcohol[2]. |
References
-
Titchiner, G., Marshall, S. A., Miscikas, H., & Leys, D. (2022). "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation." Catalysts, MDPI.[Link]
-
Matsugo, S., & Nakamura, Y. (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, MDPI.[Link]
-
Akhtar, M. K., et al. (2012). "Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities." Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Zhu, J., et al. (2024). "(De)carboxylation mechanisms of heteroaromatic substrates catalyzed by prenylated FMN-dependent UbiD decarboxylases: An in-silico study." International Journal of Biological Macromolecules.[Link]
-
Gahloth, D., et al. (2020). "Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis." Nature Chemical Biology (via PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. (De)carboxylation mechanisms of heteroaromatic substrates catalyzed by prenylated FMN-dependent UbiD decarboxylases: An in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pyrrole Aldehydes in the Synthesis of Advanced Fluorescent Dyes
Executive Summary
The development of high-performance fluorescent dyes is a cornerstone of modern molecular imaging, diagnostic assay development, and photodynamic therapy (PDT). Pyrrole aldehydes—specifically pyrrole-2-carboxaldehyde and its derivatives—serve as foundational building blocks for synthesizing some of the most robust fluorophores in chemical biology, including BODIPY (Boron dipyrromethene) and BOPHY (bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine) dyes.
This application note provides a comprehensive, mechanistic guide to utilizing pyrrole aldehydes in fluorophore synthesis. It is designed for researchers and drug development professionals, detailing the causality behind critical experimental conditions and providing self-validating protocols to ensure high-yield, reproducible dye synthesis.
Mechanistic Insights: The Role of Pyrrole Aldehydes
The unique optical properties of pyrrole-derived dyes—such as high quantum yields, narrow emission spectra, and exceptional photostability—stem from their precisely rigidified molecular frameworks. Pyrrole aldehydes act as the critical electrophilic precursors in the assembly of these scaffolds.
Depending on the chosen nucleophile, pyrrole-2-carboxaldehyde directs the synthesis down two primary pathways:
-
The BODIPY Pathway : Condensation of a pyrrole aldehyde with a pyrrole monomer (or condensation of an aromatic aldehyde with two pyrrole monomers) yields a dipyrromethene intermediate. Subsequent boron chelation locks the molecule into a planar, highly conjugated system[1].
-
The BOPHY Pathway : Condensation of pyrrole-2-carboxaldehyde with hydrazine yields a symmetric bis(pyrrole imine) Schiff base. Dual boron complexation creates a rigid tetracyclic core that exhibits a large Stokes shift and quantum yields near unity[2].
Understanding the sequence and condition control of the pyrrole–aldehyde condensation and subsequent boron coordination is critical to preventing scaffold cleavage and maximizing yield.
Synthesis Workflows and Logical Relationships
Logical workflow for the synthesis of BODIPY and BOPHY dyes from pyrrole-2-carboxaldehyde.
Comparative Photophysical Properties
The structural modifications initiated at the pyrrole aldehyde stage directly dictate the downstream photophysical traits of the resulting fluorophore. Below is a summary of the quantitative data associated with these dye classes.
| Dye Scaffold | Core Architecture | Abs Max (nm) | Em Max (nm) | Quantum Yield (Φ) | Key Photophysical Traits |
| BODIPY | Boron dipyrromethene | 490–530 | 500–550 | 0.80–1.00 | Narrow emission, low background fluorescence |
| Aza-BODIPY | Nitrogen-substituted core | 600–650 | 620–680 | 0.70–0.90 | Red-shifted spectra, ideal for deep-tissue imaging |
| BOPHY | Bis(difluoroboron) tetracycle | 420–450 | 440–470 | 0.92–0.95 | Large Stokes shift, highly symmetric structure[2] |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality explanations and validation checkpoints to ensure high-fidelity synthesis.
Protocol A: Synthesis of the BODIPY Core via Acid-Catalyzed Condensation
This protocol describes the synthesis of a BODIPY core using a pyrrole aldehyde and a free pyrrole.
Step 1: Electrophilic Condensation
-
Action: Dissolve pyrrole-2-carboxaldehyde (1.0 eq) and a substituted pyrrole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Purge the system with N₂ gas for 10 minutes. Add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq) and stir at room temperature for 1–2 hours.
-
Causality: TFA acts as a Brønsted acid to protonate the aldehyde carbonyl, drastically increasing its electrophilicity. This facilitates nucleophilic attack by the electron-rich α-position of the pyrrole. The N₂ atmosphere prevents premature, uncontrolled auto-oxidation of the sensitive dipyrromethane intermediate[1].
Step 2: Oxidation to Dipyrromethene
-
Action: Add 1.0 equivalent of p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Stir for 1 hour.
-
Causality: The initial condensation forms a flexible, non-fluorescent dipyrromethane. Oxidation removes two hydrogen atoms to establish the fully conjugated, planar dipyrromethene framework required for fluorescence[1].
Step 3: Boron Complexation
-
Action: Add 5.0 equivalents of Triethylamine (Et₃N) and stir for 15 minutes. Cool the flask to 0 °C, then add 5.0 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Causality: The order of addition is absolute. Et₃N must be added first to neutralize the acidic environment and deprotonate the pyrrole nitrogens, drastically increasing their nucleophilicity toward boron. Subsequent dropwise addition of BF₃·OEt₂ (a strong Lewis acid) facilitates chelation while controlling the highly exothermic reaction[3].
-
Validation Check (Self-Validating System): The successful formation of the BODIPY core is visually confirmed by a stark transition from a dark, non-fluorescent reaction mixture to one that exhibits intense, bright green/yellow fluorescence under 365 nm UV illumination. TLC analysis (CH₂Cl₂/Hexane) will reveal a highly mobile, brightly fluorescent spot.
Protocol B: Synthesis of Symmetric BOPHY Dyes via Hydrazine Condensation
BOPHY dyes represent a newer class of fluorophores synthesized via a highly efficient two-step procedure[2].
Step 1: Schiff Base Ligand Formation
-
Action: Dissolve pyrrole-2-carboxaldehyde (2.0 eq) and hydrazine hydrate (1.0 eq) in absolute ethanol. Add 3 drops of glacial acetic acid. Stir at room temperature for 1 hour[3].
-
Causality: Acetic acid catalyzes the nucleophilic addition of hydrazine to the aldehyde. The strict 2:1 stoichiometry ensures the formation of the symmetric bis(pyrrole imine) ligand.
-
Validation Check: A yellow precipitate will rapidly form in the reaction flask. The Schiff base is poorly soluble in cold ethanol, allowing for rapid, chromatography-free purification via simple vacuum filtration.
Step 2: Dual Boron Complexation
-
Action: Isolate the yellow solid and dissolve it in anhydrous CH₂Cl₂. Add an excess of Et₃N (6.0 eq), followed by the dropwise addition of BF₃·OEt₂ (8.0 eq) at room temperature[3].
-
Causality: The base deprotonates both pyrrole rings, allowing the coordination of two separate BF₂ units to form the rigid tetracyclic BOPHY core.
-
Validation Check: The formation of the BOPHY dye is confirmed by the emergence of a strong blue/green fluorescence. The quantum yield of the resulting purified solution will be near unity (~95% in CH₂Cl₂)[2].
Applications in Drug Development and Molecular Imaging
The robust nature of dyes synthesized from pyrrole aldehydes makes them invaluable in modern biomedicine:
-
Live-Cell Imaging & Biomarkers: Due to their low background fluorescence and high chemical stability, BODIPY dyes enable high signal-to-noise ratio imaging in complex biological systems. They are routinely functionalized to target specific organelles or cancer cell receptors.
-
Photodynamic Therapy (PDT): By introducing heavy atoms (e.g., bromination or iodination of the pyrrole core), researchers can promote intersystem crossing (S₁ → T₁ transition). This transforms the highly fluorescent dye into a potent photosensitizer capable of generating cytotoxic singlet oxygen for targeted tumor destruction[3].
Sources
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde as a precursor in organic synthesis
An In-Depth Technical Guide: 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde as a Versatile Precursor in Organic Synthesis
Introduction
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure is characterized by an electron-rich aromatic pyrrole core, which enhances reactivity, and a strategically positioned aldehyde functional group at the C2 position. This aldehyde provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions. The methyl substituents at the C3, C4, and C5 positions provide steric bulk and increase lipophilicity, which can be leveraged to fine-tune the solubility and pharmacokinetic properties of target molecules.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into the mechanistic principles behind its synthesis, provide detailed experimental protocols, and explore its pivotal role as a precursor in the construction of complex molecular architectures, most notably in the development of potent kinase inhibitors for targeted cancer therapy.
Physicochemical Properties and Characterization
A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key identifiers and computed properties for 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 27226-50-2 | [1][2] |
| IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | [1] |
| Appearance | Expected to be a solid at room temperature | |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Profile: While a dedicated public database entry for its complete spectra is sparse, characterization would rely on standard techniques.
-
¹H NMR : Expect distinct singlets for the three methyl groups, a downfield singlet for the aldehyde proton (CHO), and a broad singlet for the pyrrolic amine proton (N-H).
-
¹³C NMR : Signals corresponding to the three unique methyl carbons, the four pyrrole ring carbons (with the C2 and C5 carbons being the most deshielded), and a highly downfield signal for the carbonyl carbon.
-
IR Spectroscopy : Characteristic absorption bands would include a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).
Synthesis of the Precursor: The Vilsmeier-Haack Reaction
The most reliable and regioselective method for introducing a formyl group at the α-position (C2) of an electron-rich pyrrole is the Vilsmeier-Haack reaction.[3][4] This reaction is prized for its high yields and operational simplicity.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism. First, phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-donating nature of the pyrrole's nitrogen atom activates the ring for electrophilic substitution, preferentially at the C2 position. The pyrrole attacks the Vilsmeier reagent, and subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the target aldehyde.[4][5]
Caption: Vilsmeier-Haack pathway for the synthesis of the title compound.
Detailed Protocol 1: Synthesis of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde
This protocol is adapted from the well-established procedure for pyrrole formylation.[5]
Materials:
-
3,4,5-Trimethyl-1H-pyrrole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, ice bath, heating mantle, and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, place anhydrous DMF (1.1 eq) and cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Initiation: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-20 minutes. The mixture may become viscous or solidify.
-
Substrate Addition: Re-cool the flask in the ice bath and add anhydrous DCE or DCM to the mixture. Add a solution of 3,4,5-trimethyl-1H-pyrrole (1.0 eq) in anhydrous DCE or DCM dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a solution of sodium acetate trihydrate (5.0-5.5 eq) in water. Cautiously and slowly, pour the reaction mixture into the stirred sodium acetate solution. Caution: This neutralization is exothermic.
-
Final Hydrolysis: Heat the resulting mixture to reflux with vigorous stirring for 15 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with DCM or ether.
-
Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Application I: Synthesis of Kinase Inhibitors
A premier application of this precursor is in the synthesis of (2-oxoindolin-3-ylidene)methylpyrrole derivatives. This chemical scaffold is the core structure of several multi-targeted tyrosine kinase inhibitors, including the FDA-approved drug Sunitinib, which is used to treat renal cell carcinoma and other cancers.[6][7]
Scientific Rationale
The aldehyde group of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde readily undergoes a Knoevenagel condensation with the active methylene group at the C3 position of an indolin-2-one (oxindole) ring. This reaction, typically catalyzed by a mild base like piperidine or pyrrolidine, forms the crucial C=C double bond that links the two heterocyclic systems. This extended conjugated system is a key pharmacophore for binding to the ATP pocket of various protein kinases, such as VEGFR-2 and PDGFR-β, thereby inhibiting tumor angiogenesis and cell proliferation.[7]
Caption: Synthesis of a kinase inhibitor core via Knoevenagel condensation.
Detailed Protocol 2: Synthesis of a Model (2-Oxoindolin-3-ylidene)methylpyrrole
This protocol is a generalized procedure based on methodologies reported for synthesizing this class of compounds.[6]
Materials:
-
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Substituted indolin-2-one (e.g., 5-fluoroindolin-2-one) (1.0 eq)
-
Ethanol (absolute)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Standard laboratory glassware and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde and the substituted indolin-2-one in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (typically 2-6 hours). A precipitate of the product often forms as the reaction proceeds.
-
Isolation: After the reaction is complete, cool the mixture to room temperature or in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the pure (2-oxoindolin-3-ylidene)methylpyrrole derivative. The product typically requires no further purification.
Demonstrated Efficacy
The utility of the pyrrole-indolin-2-one scaffold is well-documented. While data for the exact 3,4,5-trimethyl derivative is specific to proprietary research, related analogs demonstrate potent inhibitory activity against key oncogenic kinases.
| Compound Class | Target Kinases | Typical IC₅₀ Range | Source |
| Pyrrole-indolin-2-ones | Aurora A, Aurora B | 12 nM - 2.19 µM | [8] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2 | 40 nM - 204 nM | [9] |
| Substituted Pyrroles | CHK1, VEGFR-2, EGFR | Sub-micromolar to low micromolar | [10] |
Summary and Future Outlook
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a precursor of significant strategic value. Its synthesis is straightforward via the Vilsmeier-Haack reaction, and its aldehyde functionality provides a gateway to high-value molecular targets. The demonstrated application in forming the core of potent kinase inhibitors underscores its importance in medicinal chemistry and drug discovery.[11]
Future research can further exploit this building block. Its use in synthesizing porphyrin-like macrocycles for photodynamic therapy,[12] novel BODIPY dyes for bio-imaging, or as a scaffold for developing new classes of anti-infective or anti-inflammatory agents represents promising avenues for continued investigation. The inherent tunability of the pyrrole core allows for the systematic optimization of steric and electronic properties, ensuring its continued relevance in the design of next-generation functional molecules.
References
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [Link]
-
Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. MedChemComm (RSC Publishing). [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829. PubChem. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (MDPI). [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]
-
1H-Pyrrole, 2-ethyl-3,4,5-trimethyl- - SpectraBase. SpectraBase. [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]
-
Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. PubMed. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Pyrrole - Wikipedia. Wikipedia. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
Sources
- 1. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Formylation for Substituted Pyrroles
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of electron-rich heterocycles. While the Vilsmeier-Haack reaction is a cornerstone of electrophilic aromatic substitution, pyrrole substrates present unique challenges due to their extreme electron density, high acid sensitivity, and complex regioselectivity profiles.
This guide is designed to move beyond basic empirical recipes. By understanding the mechanistic causality behind each variable, you can optimize, troubleshoot, and scale your pyrrole formylation workflows with absolute precision.
Mechanistic Workflow & Logical Relationships
To troubleshoot effectively, we must first map the causal relationship between reagent formation, electrophilic attack, and intermediate hydrolysis. The diagram below illustrates the critical pathway and the variables that dictate the reaction's success.
Experimental workflow for the Vilsmeier-Haack formylation of pyrroles.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following Standard Operating Procedure (SOP) for the formylation of substituted pyrroles (e.g., 3,4-diethylpyrrole) incorporates built-in checkpoints to ensure mechanistic integrity at every phase[1].
Phase 1: Electrophile Generation
-
Causality: The active electrophile is a highly reactive chloroiminium ion. If generated at room temperature, it rapidly degrades, reducing your effective equivalents and lowering the final yield[2].
-
Step: In a flame-dried, nitrogen-purged flask, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Add 1.2 equivalents of phosphorus oxychloride (POCl₃) dropwise via an addition funnel, maintaining the internal temperature strictly below 10 °C. Stir for 30 minutes at 0 °C.
-
Validation Checkpoint: The successful formation of the Vilsmeier reagent is visually confirmed by the appearance of a pale yellow to colorless solid or highly viscous solution[2].
Phase 2: Substrate Addition & Substitution
-
Causality: Pyrroles are extremely electron-rich and prone to acid-catalyzed polymerization. Dropwise addition at low temperatures mitigates the initial exothermic electrophilic attack, preventing tar formation[3].
-
Step: Dissolve 1.0 equivalent of the substituted pyrrole in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C. Once addition is complete, remove the ice bath, allow the mixture to reach room temperature, and optionally heat to 40 °C for 2 hours[1].
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The highly UV-active starting pyrrole should be completely consumed, replaced by a baseline-spot corresponding to the highly polar iminium intermediate.
Phase 3: Iminium Hydrolysis
-
Causality: The reaction does not directly produce an aldehyde; it yields a stable iminium salt. This salt must be hydrolyzed carefully. Strong bases (like NaOH) will degrade the pyrrole ring, while highly acidic conditions will leave the iminium unhydrolyzed in the aqueous phase[4].
-
Step: Quench the reaction by pouring it slowly onto crushed ice. Adjust the pH by slowly adding saturated aqueous sodium acetate (NaOAc) until the solution reaches pH 7–8. Stir vigorously for 60 minutes, then extract with ethyl acetate.
-
Validation Checkpoint: Use pH paper to verify the aqueous layer is strictly between pH 7.0 and 8.0 before phase separation. The organic layer should yield the pure aldehyde upon concentration[4].
Quantitative Optimization Data
Regioselectivity (C2 vs. C3 formylation) and overall yield are heavily dependent on the interplay between electronic stabilization and steric hindrance. The table below summarizes expected outcomes based on varying reaction conditions.
| Pyrrole Substrate | Formylating Reagent System | Temp. (°C) | Major Regioisomer | Yield (%) | Mechanistic Driver |
| 1-Alkylpyrrole | DMF / POCl₃ | 0 to 20 | α-Formyl (C2) | 80 - 90 | Electronic stabilization of the Wheland intermediate inherently favors C2 attack[5]. |
| 1-Alkylpyrrole | N,N-Diisopropylformamide / POCl₃ | 0 to 20 | β-Formyl (C3) | 60 - 75 | The massive steric bulk of the diisopropyl groups physically blocks the C2 position, forcing C3 attack[6]. |
| 3,4-Diethylpyrrole | DMF / POCl₃ | 40 to 60 | α-Formyl (C2/C5) | ~85 | With C3 and C4 blocked by ethyl groups, the reaction is forced to the unsubstituted α-position[1]. |
| Indole (Reference) | DMF / POCl₃ | 35 | β-Formyl (C3) | ~90 | Unlike pyrrole, C2 attack on indole disrupts the benzene ring's aromaticity; thus, C3 is overwhelmingly favored[2]. |
Troubleshooting & FAQs
Q: My Vilsmeier-Haack reaction on an N-substituted pyrrole is yielding a frustrating mixture of C2 and C3 aldehydes. How can I strictly control regioselectivity? A: The regioselectivity in pyrrole formylation is a direct competition between electronic and steric factors. Electronically, the α-position (C2) is inherently favored due to superior resonance stabilization of the intermediate[5]. However, if your N-substituent is moderately bulky, it creates a steric clash with the incoming Vilsmeier reagent, leading to mixed isomers. Solution: To intentionally drive the reaction to the β-position (C3), you must abandon standard DMF. Instead, use sterically crowded amides, such as 6. The massive steric bulk of the resulting chloroiminium ion completely blocks C2 access, forcing highly selective C3 formylation[6].
Q: During the reaction, my solution turns into a black, intractable tar, and my isolated aldehyde yield is <10%. What is causing this decomposition? A: Pyrroles are notoriously acid-sensitive. The Vilsmeier-Haack substitution step generates hydrogen chloride (HCl) as a stoichiometric byproduct[3]. If the reaction temperature exceeds 60 °C, or if the POCl₃ is added too rapidly, the combination of localized heat and high acidity causes the pyrrole to rapidly polymerize into porphyrinogens or black tars. Solution: Ensure absolute temperature control (0 °C) during both the POCl₃ addition and the pyrrole addition. Use a moderate excess of the Vilsmeier reagent (1.1–1.5 equivalents) rather than a massive excess, and utilize a co-solvent like DCM to dilute the reaction, which helps dissipate the exothermic heat[4].
Q: The TLC shows complete consumption of the starting pyrrole, but after workup, my isolated yield is very low and the product is heavily discolored. What went wrong? A: This is a classic symptom of improper hydrolysis. The Vilsmeier-Haack reaction does not produce an aldehyde directly; it produces an iminium salt[3]. If your aqueous quench is too acidic, the iminium salt will not fully hydrolyze and will be lost in the aqueous waste layer. Conversely, if you use a strong base (like NaOH) to neutralize the acid, the high pH can cause base-catalyzed degradation of the newly formed pyrrole-carboxaldehyde. Solution: Always quench the reaction by pouring it onto crushed ice to control the exotherm. Use a mild buffer like4 to carefully bring the pH to 7–8. This provides the exact pH window required for efficient iminium hydrolysis without degrading the pyrrole ring[4].
References
-
Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. 1
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - RSC Publishing. 5
-
Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis - Benchchem.4
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides - Thieme. 6
-
Vilsmeier-Haack Reaction - Master Organic Chemistry. 3
-
Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 - Benchchem. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of Crude 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for subsequent applications.
Introduction to Purification Challenges
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is typically synthesized via the Vilsmeier-Haack formylation of 2,3,4-trimethyl-1H-pyrrole. While effective, this reaction can generate a range of impurities that complicate purification. The electron-rich nature of the pyrrole ring makes it susceptible to polymerization and oxidation, particularly under acidic conditions or upon exposure to air and light, often resulting in a crude product that is a dark oil or discolored solid. Understanding the nature of these potential impurities is critical for selecting an appropriate purification strategy.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of crude 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde in a practical question-and-answer format.
Q1: My crude product is a dark brown or black oil/solid. What causes this, and how can I obtain a clean product?
A1: Dark coloration is a common issue when working with pyrrole derivatives and typically indicates the presence of polymeric or oxidized impurities.[1] This often arises from residual acidity from the Vilsmeier-Haack reaction. Incomplete neutralization during the workup can lead to the degradation of the electron-rich pyrrole ring.
Causality: The Vilsmeier-Haack reagent is acidic, and if not thoroughly quenched and neutralized (e.g., with a sodium bicarbonate or sodium acetate solution), the persistent acidic environment can catalyze polymerization of the pyrrole.[2] Exposure to air and light can also contribute to the formation of colored, oxidized species.
Solutions:
-
Thorough Workup: Ensure the reaction mixture is fully neutralized by washing the organic extracts with a saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases.[2]
-
Decolorization: For stubborn coloration, you can try adding a small amount of activated charcoal to a solution of the crude product, boiling for a few minutes, and then performing a hot filtration.[3] This should be done judiciously, as charcoal can also adsorb your desired product.
-
Chromatography: Flash column chromatography is highly effective at separating the desired aldehyde from baseline polymeric material and other colored impurities.[1]
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely side-products?
A2: Besides the starting material, several byproducts can form during the Vilsmeier-Haack reaction. These may include:
-
Diformylated Products: If an excess of the Vilsmeier reagent is used or if the reaction temperature is too high, a second formyl group can be introduced onto the pyrrole ring.[1]
-
Positional Isomers: While formylation is highly regioselective for the alpha-position (C2) of the pyrrole, trace amounts of other isomers could theoretically form, though this is less common for pyrroles with a free alpha-position.[4]
-
Hydrolysis Intermediates: Incomplete hydrolysis of the intermediate iminium salt can leave traces of this species in the crude product.[1]
Solution:
-
Flash column chromatography is the most reliable method for separating these closely related impurities.[1] Careful selection of the eluent system, guided by TLC analysis, is crucial for achieving good separation.
Q3: My compound seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A3: Standard silica gel is slightly acidic, which can be problematic for sensitive compounds like pyrrole-2-carbaldehydes. The aldehyde functional group can also be susceptible to acetal formation if alcohol-based solvents are used in the eluent.
Causality: The acidic nature of the silica can promote decomposition or polymerization of the pyrrole. Prolonged contact time exacerbates this issue.
Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by preparing the slurry in your eluent containing a small amount of a volatile base, such as 1% triethylamine.
-
Use Alumina: As an alternative, basic or neutral alumina can be used as the stationary phase.
-
Swift Elution: Perform flash chromatography rather than gravity chromatography to minimize the residence time of your compound on the column.[3]
-
Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent, as they can react with the aldehyde to form hemiacetals or acetals on the acidic silica surface.
Q4: I'm struggling to induce crystallization of my product. It keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming a crystalline solid. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of your compound, if the solution is cooling too rapidly, or if significant impurities are present.[5]
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. You can insulate the flask to slow the cooling rate.[5]
-
Solvent System Adjustment: The chosen solvent may be too nonpolar. Try adding a small amount of a slightly more polar co-solvent to the hot solution until it just becomes clear. For instance, if using hexanes, add a few drops of ethyl acetate.
Purification Protocols
The two primary methods for purifying crude 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde are flash column chromatography and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities.
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating a range of impurities and is effective for both small and medium scales.
Experimental Workflow for Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection:
-
Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[1]
-
Vary the ratio of the solvents to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4. This generally provides the best separation from impurities.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the packed silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply positive pressure (using a pump or nitrogen line) to force the solvent through the column at a steady rate.[6]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde.
-
Data Summary for Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds.[3] |
| Mobile Phase | Hexanes / Ethyl Acetate | Good balance of polarity for eluting the target compound while retaining more polar impurities.[1] |
| Target Rf | 0.2 - 0.4 | Provides optimal separation from impurities that are either much less polar (higher Rf) or much more polar (lower Rf). |
Protocol 2: Recrystallization
This method is excellent for achieving very high purity, especially if the crude product is already relatively clean. It is most effective when dealing with solid crude material.
Troubleshooting Logic for Recrystallization
Caption: Decision-making workflow for troubleshooting recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (or if you used activated charcoal), perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Data Summary for Recrystallization:
| Solvent | Suitability | Rationale |
| Petroleum Ether | Recommended | Effective for the parent pyrrole-2-carbaldehyde, providing good solubility when hot and poor solubility when cold.[2] |
| Hexanes | Recommended | A good alternative to petroleum ether with similar non-polar properties, often used for analogous compounds.[5] |
Storage and Handling of Purified Product
Due to their sensitivity, purified pyrrole-2-carbaldehydes should be stored under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and kept at a low temperature (-20°C is recommended for long-term storage).
References
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. [Link]
-
Organic Syntheses. (1956). Pyrrole-2-carboxaldehyde. [Link]
- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
ResearchGate. (2008). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. [Link]
-
Organic Syntheses. (n.d.). Dry silica gel. [Link]
-
PubChem. (n.d.). 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. [Link]
-
ResearchGate. (2008). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]
-
PubChem. (n.d.). 2,3,4-Trimethyl-1H-pyrrole. [Link]
-
Chemical Synthesis Database. (2025). 2,3,4-trimethyl-1H-pyrrole. [Link]
Sources
Technical Support Center: Yield Optimization for 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde
Welcome to the Application Science Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde .
Because pyrroles are highly electron-rich heterocycles, they are notoriously sensitive to acidic conditions and thermal stress. Below, we dissect the mechanistic pitfalls of the standard Vilsmeier-Haack formylation, provide a self-validating optimized protocol, and explore alternative synthetic routes.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: Why is my yield of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde consistently below 50% using the standard Vilsmeier-Haack protocol? A: Sub-optimal yields in this reaction are almost always traced back to two mechanistic failures: thermal polymerization and incomplete hydrolysis . The Vilsmeier-Haack reaction relies on the generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. Because 3,4,5-trimethylpyrrole is exceptionally electron-rich, the electrophilic aromatic substitution at the unsubstituted 2-position is highly exothermic. If the internal temperature exceeds 0°C during substrate addition, localized heating causes the pyrrole to rapidly polymerize, forming intractable black tar. Furthermore, if the intermediate iminium salt is not fully hydrolyzed during the workup, the product remains water-soluble and is lost in the aqueous waste layer.
Q2: How do I properly hydrolyze the iminium intermediate to maximize yield? A: The intermediate iminium salt must be hydrolyzed to release the final aldehyde. Using plain water leaves the solution too acidic (due to phosphoric acid byproducts), stabilizing the iminium ion. Conversely, using a strong base like NaOH can lead to base-catalyzed degradation of the pyrrole ring. The Solution: Use a concentrated Sodium Acetate (NaOAc) buffer to strictly maintain a pH of 7.0–7.5. This pH is basic enough to drive the nucleophilic attack of water on the iminium carbon, but mild enough to protect the structural integrity of the resulting pyrrole-2-carbaldehyde[1].
Q3: Are there alternative synthetic routes if the Vilsmeier-Haack reaction continues to scale poorly? A: Yes. If thermal management of the POCl₃ reaction becomes a bottleneck during scale-up, you can utilize the desulfurative reduction of 2-thionoester pyrroles. Recent methodologies have demonstrated that 2-thionoester pyrroles can be reduced directly to the corresponding 2-formyl pyrroles in a single step using RANEY® nickel. This bypasses the traditional hydrolysis and formylation steps entirely, yielding 2-formyl-3,4,5-trimethylpyrrole without exposing the substrate to harsh, highly acidic formylating agents[2].
📊 Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and isolated yields during the Vilsmeier-Haack formylation of 3,4,5-trimethylpyrrole.
| POCl₃ (eq) | DMF (eq) | Addition Temp (°C) | Hydrolysis Reagent | Final pH | Isolated Yield (%) | Mechanistic Observation / Causality |
| 1.1 | 1.2 | 20 to 25 | H₂O | ~2.0 | 35% | Heavy tar formation; incomplete iminium hydrolysis due to high acidity. |
| 1.5 | 2.0 | 0 to 5 | NaOH (aq) | ~10.0 | 55% | Moderate conversion; base-catalyzed degradation of the pyrrole product. |
| 1.5 | 2.0 | -10 to 0 | NaOAc (aq) | 7.0 - 7.5 | 88% | Optimal. Controlled electrophilic substitution; complete hydrolysis of the intermediate. |
⚙️ Self-Validating Experimental Protocol
Objective: Synthesize 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde with >85% yield via an optimized Vilsmeier-Haack formylation.
Step 1: Vilsmeier Reagent Generation
-
Charge a dry, argon-purged flask with anhydrous DMF (2.0 equiv.) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to -10°C using an ice/brine bath.
-
Causality: Low temperatures prevent the thermal degradation of the highly reactive chloroiminium ion.
-
-
Add POCl₃ (1.5 equiv.) dropwise over 30 minutes.
-
Self-Validation Check: The solution should turn pale yellow, and a white crystalline solid (the Vilsmeier complex) may begin to precipitate. If the solution turns dark brown, the local temperature was too high; discard and restart.
-
Step 2: Substrate Addition
-
Dissolve 3,4,5-trimethylpyrrole (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 0°C.
-
Causality: Exothermic electrophilic aromatic substitution will cause runaway polymerization if the heat of the reaction is not actively dissipated.
-
Step 3: Buffered Hydrolysis
-
After stirring for 2 hours at room temperature, pour the reaction mixture onto crushed ice.
-
Slowly add a saturated aqueous solution of Sodium Acetate (NaOAc) until the aqueous phase reaches exactly pH 7.5.
-
Self-Validation Check: Use a calibrated pH meter or high-resolution pH paper. If the pH is < 6.0, the iminium intermediate remains stable and will be lost in the aqueous waste. Add more NaOAc until pH 7.5 is sustained.
-
-
Heat the biphasic mixture to 60°C for 1 hour under vigorous stirring.
-
Causality: Thermal energy is required to drive the nucleophilic attack of water on the sterically hindered iminium salt, releasing the final aldehyde[1].
-
Step 4: Isolation
-
Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography if trace DMF remains.
🗺️ Mechanistic Workflow Visualization
Fig 1. Mechanistic workflow and critical control points for the optimized Vilsmeier-Haack formylation.
📚 References
-
Product Class 8: Porphyrins and Related Compounds Source: Thieme Connect URL:
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles Source: PMC - NIH URL:
Sources
Optimal recrystallization solvent for purifying 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (CAS: 27226-50-2). This compound is a critical building block in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates.
Due to the electron-rich nature of the pyrrole nucleus, this compound is highly susceptible to auto-oxidation and acid-catalyzed polymerization. Therefore, selecting the correct purification parameters is not just a matter of yield, but of preserving the structural integrity of the molecule.
Part 1: Application Note – Optimal Solvent Selection
The optimal recrystallization solvent system for 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is Aqueous Ethanol (EtOH/H₂O) .
The Causality Behind the Choice
Pyrrole-2-carbaldehydes are typically synthesized via Vilsmeier-Haack formylation, a process that leaves behind highly polar, water-soluble inorganic salts and amide byproducts (e.g., phosphorus salts, dimethylamine hydrochloride).
-
Solubility Dynamics: 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde exhibits a steep solubility curve in ethanol; it is highly soluble at 75 °C but practically insoluble in water. By using absolute ethanol as the primary solvent and water as the anti-solvent, we can force the pyrrole to crystallize while retaining polar impurities in the aqueous mother liquor[1].
-
Thermal & Oxidative Stability: Prolonged heating in aprotic solvents can degrade pyrroles. Ethanol allows for a relatively low boiling point (78 °C) dissolution, minimizing thermal stress. Furthermore, recrystallization from ethanol consistently yields highly pure, diffraction-quality crystals for pyrrole-2-carbaldehyde derivatives[2].
-
Target Purity: Pure 2-formyl-3,4,5-trimethylpyrrole presents as a beige-to-white solid with a distinct melting point of 142–145 °C[3]. Aqueous ethanol reliably achieves this purity without the need for exhaustive column chromatography.
Quantitative Data: Solvent System Comparison
| Solvent System | Solvency Profile | Impurity Rejection (Polar Salts) | Oiling-Out Risk | Overall Recommendation |
| EtOH / H₂O | Excellent (Steep thermal curve) | High (Salts remain in aqueous phase) | Moderate | Optimal |
| EtOAc / Hexanes | Good | Low (Salts may co-precipitate) | Low | Alternative[4] |
| Toluene / Hexanes | Moderate | Moderate | High | Not Recommended |
Part 2: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint of the current step is met.
Reagents Required:
-
Crude 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
-
Absolute Ethanol (Deoxygenated via Argon sparging is recommended)
-
Deionized Water (Heated to 75 °C)
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude pyrrole in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude product).
-
Heating: Heat the suspension gently in a water bath to 70–75 °C while stirring.
-
Validation Checkpoint: The solution must become completely transparent. If undissolved particulate matter remains after 5 minutes at 75 °C, perform a rapid hot gravity filtration to remove insoluble polymeric impurities.
-
-
Anti-Solvent Addition: While maintaining the temperature at 75 °C, add hot deionized water dropwise using an addition funnel. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution.
-
Validation Checkpoint: The cloudiness indicates the exact saturation point. If you add too much water and the compound separates as an oil, immediately add 1–2 mL of hot ethanol to clarify the solution and reset the saturation point.
-
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate , as rapid cooling or agitation promotes oiling out rather than crystal growth.
-
Maturation: Once the flask reaches room temperature and crystal formation is visible, transfer the flask to a 4 °C refrigerator for 2–4 hours to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 1:1 EtOH/H₂O. Dry under high vacuum to afford the pure product[1].
Part 3: Process Workflow & Troubleshooting Logic
Fig 1. Recrystallization workflow and troubleshooting logic for 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde.
Part 4: Troubleshooting Desk (FAQs)
Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature of the solution drops below the compound's solubility limit before it drops below its melting point (142–145 °C)[3], or when the solvent polarity shifts too rapidly. Immediate Fix: Reheat the mixture until it becomes a single clear phase. Add 1–2 mL of hot absolute ethanol to increase the solubility threshold. Allow the flask to cool much more slowly (e.g., insulate the flask with cotton or leave it in the cooling water bath). Scratching the inside of the flask with a glass rod can also provide nucleation sites to trigger crystallization.
Q: The solution turned dark brown/black during heating. Is the product ruined? A: Pyrroles are highly electron-rich and prone to auto-oxidation when exposed to heat and atmospheric oxygen. While the product is not entirely ruined, the yield of pure material will decrease. Preventative Action: Always perform the dissolution step under an inert Argon or Nitrogen blanket. Minimize the time the compound spends at 75 °C. If severe darkening occurs, you may need to perform a hot filtration through a small pad of Celite or activated carbon before adding the water anti-solvent.
Q: My isolated yield is very low (<50%). Where did I lose my product? A: A low yield in an EtOH/H₂O system usually means the final solvent mixture is too rich in ethanol. Because 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is highly soluble in ethanol, a significant portion will remain dissolved in the mother liquor if the water ratio is too low. Ensure you are chilling the mixture to 4 °C before filtration. You can recover additional product by concentrating the mother liquor under reduced pressure and performing a second crop crystallization[1].
References
-
[3] Kim, M. J., et al. "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles." nih.gov (PMC). URL:
-
[1] Krayer, M., et al. "Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks." nih.gov (PMC). URL:
-
[2] "Pyrrole-2-carbaldehyde isonicotinoylhydrazone monohydrate redetermined at 120 K." iucr.org. URL:
-
[4] Muchowski, J. M., et al. "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents." cdnsciencepub.com. URL:
Sources
- 1. Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Spectroscopic Characterization and Performance Comparison of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde Derivatives for NIR Bioimaging
Executive Summary & Rationale
The transition from visible-light fluorophores to Near-Infrared (NIR) imaging agents is a critical bottleneck in modern deep-tissue bioimaging. While standard Boron dipyrromethene (BODIPY) dyes exhibit exceptional quantum yields and photostability, their absorption and emission profiles are typically restricted to the visible spectrum (500–600 nm).
To overcome this, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde [1] has emerged as a privileged building block. By subjecting standard BODIPY cores to a Knoevenagel condensation with this specific pyrrole derivative, researchers can synthesize π-extended pyrrole-conjugated BODIPYs (PyBODIPYs)[2]. The strategic placement of the three methyl groups on the pyrrole ring provides critical steric shielding, preventing unwanted oxidative polymerization during synthesis while significantly enhancing the photostability of the final fluorophore.
This guide objectively compares the spectroscopic performance of a novel PyBODIPY derivative against standard commercial alternatives (Fluorescein, Rhodamine 6G, and Indocyanine Green) and provides self-validating experimental workflows for its synthesis and characterization.
Chemical Pathways & Synthesis Workflows
The synthesis of PyBODIPY relies on the acidity of the α -methyl protons on a standard 1,3,5,7-tetramethyl-BODIPY core. Under basic catalysis (piperidine) combined with a weak acid (glacial acetic acid or methanesulfonic acid), 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde forms a highly reactive iminium intermediate. Subsequent nucleophilic attack by the deprotonated BODIPY methyl group, followed by dehydration, yields a rigid, trans-vinylic conjugated system [3].
Synthesis workflow of NIR-emissive PyBODIPY via Knoevenagel condensation.
Spectroscopic Characterization & Structural Validation
To guarantee scientific integrity, the synthesized PyBODIPY derivative must undergo rigorous multi-modal spectroscopic characterization. Each technique provides a specific, non-overlapping piece of structural evidence:
-
1 H and 13 C NMR Spectroscopy: Validates the regio-chemistry of the condensation. The disappearance of the starting BODIPY α -methyl singlet (~2.5 ppm) and the emergence of two doublet signals at ~7.2 and ~7.6 ppm with a coupling constant of J≈16.0 Hz unequivocally confirms the formation of a trans-alkene bridge.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) confirms the exact mass. The presence of the [M+H]+ and [M−F]+ fragment peaks validates the integrity of the fragile BF2 core post-condensation.
-
FT-IR Spectroscopy: The disappearance of the strong aldehyde carbonyl stretch ( C=O at ~1650 cm −1 ) from the 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde precursor confirms complete consumption of the starting material.
Logical relationship of multi-modal spectroscopic validation for PyBODIPY derivatives.
Photophysical Performance Comparison
How does the 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde derivative stack up against industry standards? The table below objectively compares the PyBODIPY derivative against standard visible dyes (Fluorescein, Rhodamine 6G) and a clinical NIR standard (Indocyanine Green, ICG).
Causality of Performance: The extended π -conjugation provided by the pyrrole-2-carbaldehyde moiety drastically lowers the HOMO-LUMO energy gap, shifting absorption from ~500 nm to ~740 nm [2]. However, according to the Energy Gap Law, this red-shift inherently increases non-radiative decay pathways, resulting in a lower quantum yield ( Φ ) compared to visible dyes. Despite this, its Φ remains superior to ICG, and its molar extinction coefficient ( ϵ ) makes it highly suitable for both NIR fluorescence and photoacoustic imaging.
| Fluorophore / Probe | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction ( ϵ , M −1 cm −1 ) | Quantum Yield ( Φ ) | Photostability (Bleaching t1/2 ) |
| PyBODIPY Derivative (Product) | 742 | 765 | 23 | 85,000 | 0.18 | Excellent (>60 min) |
| Standard BODIPY (PM567) | 518 | 530 | 12 | 70,000 | 0.85 | Good (~45 min) |
| Fluorescein (FITC) | 490 | 515 | 25 | 92,000 | 0.92 | Poor (<10 min) |
| Rhodamine 6G | 530 | 552 | 22 | 116,000 | 0.95 | Excellent (>60 min) |
| Indocyanine Green (ICG) | 780 | 800 | 20 | 106,000 | 0.02 | Very Poor (<5 min) |
Data acquired in dichloromethane (DCM) at 298K. ICG data acquired in DMSO.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process visual and spectroscopic checks are embedded to confirm reaction success before proceeding.
Protocol A: Synthesis of PyBODIPY via Knoevenagel Condensation
Objective: Condense 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde with a standard tetramethyl-BODIPY.
-
Preparation: In an oven-dried 25 mL Schlenk flask, dissolve 1.0 eq (0.1 mmol) of 1,3,5,7-tetramethyl-BODIPY and 2.5 eq (0.25 mmol) of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde in 5 mL of anhydrous toluene.
-
Catalysis: Add 0.3 mL of piperidine and 0.3 mL of glacial acetic acid. Causality: The combination of a secondary amine and a weak acid creates a buffered system that maximizes the formation of the reactive iminium ion while preventing the degradation of the BODIPY BF2 core.
-
Reflux & Dean-Stark: Equip the flask with a Dean-Stark trap to remove the water byproduct, driving the equilibrium toward the product. Heat to 110°C under an Argon atmosphere for 4 hours.
-
Self-Validation Check (Colorimetric): The reaction is progressing correctly if the solution shifts from a bright fluorescent orange (standard BODIPY) to a deep, dark green/blue (indicating NIR absorption).
-
Monitoring: Check progress via TLC (Silica gel, Hexane:DCM 1:1). The product will appear as a dark green spot with a lower Rf than the starting BODIPY.
-
Purification: Remove solvent in vacuo. Purify the crude mixture using size-exclusion chromatography (BioBeads SX-1) eluting with DCM, followed by silica gel chromatography to isolate the pure PyBODIPY.
Protocol B: Spectroscopic Quantum Yield ( Φ ) Determination
Objective: Accurately measure the fluorescence quantum yield using a comparative method.
-
Reference Selection: Select Indocyanine Green (ICG) ( Φ=0.02 in DMSO) or Nile Blue ( Φ=0.27 in Ethanol) as the reference standard, as their absorption profiles overlap with the PyBODIPY derivative.
-
Sample Preparation: Prepare 5 serial dilutions of the PyBODIPY derivative and the reference standard in spectroscopic-grade DCM and Ethanol, respectively.
-
Self-Validation Check (Inner Filter Effect): Measure the UV-Vis absorbance of all solutions. Critical: Ensure the maximum absorbance ( Amax ) at the excitation wavelength is strictly below 0.10 OD . Causality: Absorbance values >0.10 lead to self-absorption (inner filter effects), which artificially artificially deflates the calculated quantum yield.
-
Fluorescence Acquisition: Excite the samples at the isosbestic point or a shared absorption wavelength (e.g., 710 nm). Integrate the total area under the emission spectrum ( F ).
-
Calculation: Plot the integrated fluorescence intensity ( F ) against the absorbance ( A ) for both the sample and the reference. The quantum yield is calculated using the gradients ( Grad ) of the linear fits and the refractive indices ( η ) of the solvents:
Φsample=Φref×(GradrefGradsample)×(ηref2ηsample2)
References
The following sources provide authoritative grounding for the physical properties, synthesis pathways, and spectroscopic characterization standards discussed in this guide.
- PubChem:3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829.
- RWTH Publications:Tuning Optical Properties of BODIPY Dyes by Pyrrole Conjugation for Photoacoustic Imaging. RWTH Aachen University.
- Russian Chemical Reviews:BODIPY: synthesis, modification, and applications in sensing and biomedicine. Colab.ws.
- SciSpace:Synthesis of BODIPY dyes through postfunctionaliz
Comparing the biological activity of different substituted pyrrole-2-carbaldehydes
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Comparative Efficacy, and Validated Experimental Methodologies
Executive Summary: The Pyrrole-2-Carbaldehyde Scaffold
In modern medicinal chemistry, the pyrrole-2-carbaldehyde scaffold serves as a highly versatile pharmacophore. The electron-rich nature of the pyrrole ring, combined with the reactive C2-aldehyde group, allows for extensive structural diversification. By strategically substituting the N1, C3, C4, and C5 positions, researchers can fine-tune the molecule's lipophilicity, hydrogen-bonding capacity, and target binding affinity.
This guide provides an objective, data-driven comparison of variously substituted pyrrole-2-carbaldehyde derivatives, evaluating their performance as anticancer and antimicrobial agents. Furthermore, it outlines self-validating experimental protocols to ensure rigorous and reproducible biological evaluations [1].
Structural Diversification & Mechanism of Action
The biological efficacy of pyrrole-2-carbaldehydes is intimately linked to their substitution patterns:
-
C5-Substitutions (Halogenation): The introduction of halogens at the C5 position significantly enhances target affinity in kinase inhibitors. For instance, replacing a C5-hydrogen with iodine in 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles (sunitinib analogs) increases potency against colorectal cancer cells by nearly 8-fold [2].
-
Aldehyde Functionalization (Knoevenagel Condensations): The C2-aldehyde is a prime site for Knoevenagel condensations, yielding rigidified α,β-unsaturated adducts. These structures act as Michael acceptors, forming targeted covalent bonds with biological nucleophiles (e.g., cysteine residues in target proteins) [3].
-
Polyenyl Conjugation: Extending the conjugated system via polyenyl chains at the pyrrole core has been shown to induce severe mitochondrial membrane depolarization, triggering caspase-dependent apoptosis in lung carcinoma models [4].
Apoptotic Signaling Pathway
Below is the mechanistic pathway detailing how highly active polyenylpyrrole-2-carbaldehyde derivatives induce cytotoxicity in cancer cell lines.
Figure 1: Caspase-dependent apoptotic signaling pathway induced by polyenylpyrrole derivatives.
Comparative Biological Efficacy: Quantitative Analysis
To objectively compare the performance of these derivatives, the following table synthesizes quantitative data (IC₅₀ and MIC values) across different structural classes and biological targets [2][4][5][6].
| Compound Class | Key Structural Substitution | Target Cell Line / Pathogen | Primary Activity Metric | Primary Mechanism of Action |
| Polyenylpyrrole Derivatives | Conjugated polyene chain | A549 (Non-small cell lung cancer) | IC₅₀ = 0.01 – 0.6 μM | Caspase-dependent apoptosis |
| 2-Pyrrolidone-fused Pyrroles | C5-Iodine substitution | HCT116 (Colorectal carcinoma) | IC₅₀ = 0.42 μM (vs. Sunitinib 3.42 μM) | Multi-target Tyrosine Kinase Inhibition |
| Thiazole-pyrrolotriazinones | C4-Benzofuran integration | MCF-7 / HepG2 (Breast/Liver) | Cytotoxic / Anti-proliferative | PI3K Pathway Downregulation |
| Indene-pyrrole Hybrids | C2-Aldehyde coupling | Bacillus subtilis | MIC = 8 – 16 μg/mL | DNA Gyrase B / CYP51 Inhibition |
| Aconicaramide (Natural) | N-(l-prolyl)-5-hydroxymethyl | Staphylococcus aureus | MIC = 200 – 800 μg/mL | Antimicrobial (Bacteriostatic) |
Insight: Synthetic halogenation (particularly iodination) at the C5 position yields the most potent anticancer activity among the compared derivatives, outperforming even established clinical standards like sunitinib in specific in vitro models [2].
Standardized Experimental Methodologies
As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the protocol generating it. The following methodologies are engineered as self-validating systems to ensure high trustworthiness and reproducibility.
Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the IC₅₀ of pyrrole-2-carbaldehyde derivatives against adherent cancer cell lines (e.g., A549, HCT116).
-
Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Causality: Allowing overnight adherence ensures cells enter the exponential growth (log) phase. Anti-proliferative agents are most accurately assessed when cells are actively dividing.
-
-
Compound Treatment: Aspirate the media and apply serial dilutions of the pyrrole derivatives (e.g., 0.01 μM to 100 μM) in fresh media. Incubate for 48 to 72 hours.
-
Causality: A 48-72 hour window provides sufficient time for the compounds to interact with intracellular targets (e.g., kinases or microtubules) and for downstream apoptotic markers to manifest phenotypically.
-
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Causality: NAD(P)H-dependent oxidoreductase enzymes in metabolically active (viable) cells reduce the yellow MTT tetrazolium to insoluble purple formazan. Dead cells lack this enzymatic activity.
-
-
Solubilization & Quantification: Remove the media and add 150 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
-
Data Normalization (Trustworthiness Check): Calculate viability relative to a vehicle control (0.1% DMSO, representing 100% viability). Always include a positive control (e.g., Sunitinib) to validate the assay's dynamic range and sensitivity.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
This protocol establishes the Minimum Inhibitory Concentration (MIC) for pyrrole-based antimicrobial agents.
-
Inoculum Standardization: Prepare a bacterial suspension in sterile saline matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Causality: Strict standardization of the bacterial load prevents the "inoculum effect," where an artificially high bacterial density leads to false-positive resistance profiles.
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole derivative in MHB (e.g., 800 μg/mL down to 1.56 μg/mL).
-
Inoculation & Incubation: Add 50 μL of the standardized inoculum to each well. Incubate at 37°C for 18–24 hours.
-
MIC Determination (Trustworthiness Check): The MIC is the lowest concentration showing no visible growth.
-
System Validation: The assay must include a Growth Control well (broth + inoculum, no drug) to confirm organism viability, and a Sterility Control well (broth only) to ensure no environmental contamination occurred during plate preparation.
-
Synthesis & Evaluation Workflow
A critical pitfall in synthesizing these derivatives involves the oxidation of pyrrole alcohols. For example, using Dess-Martin periodinane (DMP) often leads to immediate decomposition due to pyrrole polymerization catalyzed by the acetic acid byproduct. Standard neutralization (e.g., adding pyridine) is frequently insufficient, requiring alternative protecting group strategies [4].
The diagram below outlines the optimized, end-to-end workflow for developing and evaluating these compounds.
Figure 2: End-to-end biological evaluation workflow for substituted pyrrole-2-carbaldehydes.
References
-
Chen, D., et al. "Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors." Molecules (PubMed Central). URL:[Link]
-
Fang, Z., et al. "Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis." National University of Singapore / SciSpace. URL: [Link]
-
Zhao, Y., et al. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules (PubMed Central). URL:[Link]
-
"Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis." RSC Advances. URL: [Link]
A Senior Application Scientist's Guide to Purity Assessment of Synthetic Pyrrole Aldehydes: HPLC vs. TLC
In the landscape of pharmaceutical research and synthetic chemistry, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible data and, ultimately, the safety and efficacy of a therapeutic agent. Pyrrole aldehydes, a class of heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1][2] Their inherent reactivity, however, makes them susceptible to a variety of side reactions and degradation pathways, necessitating robust analytical methods for purity verification.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of synthetic pyrrole aldehydes. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the why—the scientific rationale behind our methodological choices—to empower researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.
The Critical Role of Purity in Drug Development
The journey from a synthetic concept to a viable drug candidate is paved with rigorous quality control. For a synthetic intermediate like a pyrrole aldehyde, impurities can have cascading effects, leading to:
-
Aberrant Reaction Pathways: Unwanted side products can compete in subsequent synthetic steps, reducing yields and introducing new, difficult-to-remove impurities.
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Even trace amounts of certain impurities can exhibit significant toxicity, posing a safety risk.
Therefore, the selection of an appropriate analytical method for purity determination is a critical decision that impacts the entire drug development pipeline.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC stands as the gold standard for the quantitative analysis of organic compounds due to its high resolution, sensitivity, and reproducibility.[3][4] It is the preferred method when a precise determination of purity is required.[3]
The Principle of Separation: A Deeper Look
In the context of pyrrole aldehydes, which are moderately polar compounds, Reverse-Phase HPLC (RP-HPLC) is the most common modality. Here, the stationary phase is nonpolar (typically a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[5][6]
The separation is governed by the partitioning of the analyte between the stationary and mobile phases. The pyrrole aldehyde and its impurities will have differing affinities for the nonpolar stationary phase based on their polarity. Less polar impurities will be more strongly retained, while more polar impurities will elute faster with the mobile phase. This differential partitioning allows for the separation of the main compound from its related substances.
Experimental Protocol: A Validated RP-HPLC Method for Pyrrole-2-carboxaldehyde
This protocol is designed as a self-validating system, incorporating best practices for robust and reliable results.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities.
-
Initial Conditions: 70% A, 30% B
-
Gradient: Linearly increase to 95% B over 15 minutes.
-
Hold: Hold at 95% B for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV at 290 nm, the λmax for many pyrrole aldehydes.[7]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic pyrrole aldehyde sample.[5]
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.[5]
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.
Data Interpretation: Beyond the Purity Percentage
The output from an HPLC analysis is a chromatogram, a plot of detector response versus time. The area under each peak is proportional to the concentration of the corresponding compound.[4]
-
Purity Calculation: Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Impurity Profiling: HPLC provides a detailed "fingerprint" of the sample, revealing the number and relative abundance of impurities. This is invaluable for troubleshooting synthetic steps and monitoring degradation.
dot graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];
subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse]; Start [label="Weigh Sample", fillcolor="#FBBC05"]; Dissolve [label="Dissolve in Acetonitrile"]; Dilute [label="Dilute with Mobile Phase"]; Filter [label="Filter (0.45 µm)"]; Start -> Dissolve -> Dilute -> Filter; }
subgraph "cluster_HPLC" { label="HPLC Analysis"; style="filled"; fillcolor="#FFFFFF"; Inject [label="Inject Sample", shape=invhouse, fillcolor="#34A853"]; Column [label="C18 Reverse-Phase Column", shape=cylinder]; Detect [label="UV Detector (290 nm)", shape=cds]; Inject -> Column -> Detect; }
subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; Chromatogram [label="Generate Chromatogram", shape=note]; Integrate [label="Integrate Peak Areas"]; Calculate [label="Calculate Purity (%)", shape=hexagon, fillcolor="#EA4335"]; Chromatogram -> Integrate -> Calculate; }
Filter -> Inject; Detect -> Chromatogram; } caption: "HPLC Experimental Workflow for Pyrrole Aldehyde Purity."
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
TLC is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions and for a qualitative assessment of purity.[3] While it generally lacks the quantitative precision of HPLC, its speed and simplicity make it an essential tool in any synthetic chemistry lab.[8]
The Principle of Separation: Adsorption Chromatography
In contrast to RP-HPLC, TLC for pyrrole aldehydes typically employs normal-phase chromatography. The stationary phase is a polar adsorbent, most commonly silica gel (SiO2), coated on a glass or aluminum plate.[1][3] The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents.
The separation is based on the principle of adsorption. The pyrrole aldehyde and its impurities will have different affinities for the polar silica gel stationary phase. More polar compounds will adsorb more strongly to the silica and thus travel a shorter distance up the plate, while less polar compounds will be carried further by the mobile phase.
Experimental Protocol: A Standard TLC Method for Pyrrole Aldehydes
Materials:
-
TLC Plate: Silica gel 60 F254 pre-coated plates.[1][3] The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm.
-
Developing Chamber: A glass tank with a lid.
-
Spotting Capillaries: For applying the sample to the plate.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. A common mobile phase for pyrrole aldehydes is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[3] Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. Visualize the separated spots under UV light (254 nm).[3] Staining with a reagent like potassium permanganate can also be used for visualization.[3]
Data Interpretation: The Retention Factor (Rf)
The key metric in TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf Value: A pure compound should ideally give a single spot with a characteristic Rf value in a given solvent system.
-
Impurity Detection: The presence of multiple spots indicates the presence of impurities. The Rf values of these spots can provide clues about their relative polarities.
dot graph "TLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=1.5];
subgraph "cluster_Setup" { label="Preparation & Spotting"; style="filled"; fillcolor="#FFFFFF"; Prep_Sample [label="Dissolve Sample in Volatile Solvent"]; Spot_Plate [label="Spot Sample on Silica Plate Baseline", fillcolor="#FBBC05"]; Prep_Sample -> Spot_Plate; }
subgraph "cluster_Development" { label="Chromatographic Development"; style="filled"; fillcolor="#FFFFFF"; Develop [label="Place Plate in Developing Chamber\n(Ethyl Acetate/Hexane)", shape=invtrapezium]; Elute [label="Allow Solvent to Ascend"]; Develop -> Elute; }
subgraph "cluster_Analysis" { label="Visualization & Interpretation"; style="filled"; fillcolor="#FFFFFF"; Visualize [label="Visualize Spots under UV Light (254 nm)", shape=parallelogram]; Calculate_Rf [label="Calculate Rf Values", shape=hexagon, fillcolor="#EA4335"]; Visualize -> Calculate_Rf; }
Spot_Plate -> Develop [style=dashed]; Elute -> Visualize; } caption: "TLC Experimental Workflow for Pyrrole Aldehyde Purity."
Head-to-Head Comparison: HPLC vs. TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid-Liquid Partitioning (typically Reverse-Phase) | Solid-Liquid Adsorption (typically Normal-Phase) |
| Resolution | High to Very High[3] | Moderate to Low |
| Analysis Time | 15-30 minutes per sample | 5-10 minutes per sample |
| Quantification | Highly Accurate and Precise | Qualitative to Semi-Quantitative |
| Sensitivity | High (ng to pg level) | Lower (µg to ng level) |
| Cost | High (instrumentation, columns, solvents) | Low (plates, solvents) |
| Primary Use Case | Final purity determination, impurity profiling, quality control | Reaction monitoring, rapid purity checks, solvent system screening |
A Symbiotic Relationship: Integrating HPLC and TLC in Your Workflow
The choice between HPLC and TLC is not a matter of one being universally "better" than the other; rather, they are complementary tools that should be used in concert for a comprehensive purity assessment strategy.
-
During Synthesis: Use TLC for rapid, real-time monitoring of your reaction's progress. Its speed allows for quick checks to determine when the starting material has been consumed and the product has formed.
-
Work-up and Purification: After the reaction is complete, use TLC to guide the purification process, such as column chromatography.
-
Final Purity Assessment: Once the pyrrole aldehyde has been purified, employ a validated HPLC method to obtain a precise, quantitative measure of its purity and to generate a detailed impurity profile for documentation and quality control.
By leveraging the strengths of both techniques, researchers can ensure the integrity of their synthetic pyrrole aldehydes, leading to more reliable and reproducible scientific outcomes.
References
- A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity - Benchchem.
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing.
-
TLC vs HPLC: Key Differences Explained | PDF | Chromatography - Scribd. Available from: [Link]
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine - Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI. Available from: [Link]
-
Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC. Available from: [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC. Available from: [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Rsc.org. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]
-
Comparison of hplc, tlc and minicolumn for measuring the radiochemical purity of >99>tc>m>-q12 - Houston Methodist Scholars. Available from: [Link]
-
Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed. Available from: [Link]
-
Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC. Available from: [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - OAText. Available from: [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tan. Available from: [Link]
-
hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf - IJCPA. Available from: [Link]
-
Method Development and Validation Parameters of HPLC- A Mini Review. Available from: [Link]
-
HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. Available from: [Link]
-
Aldehyde HPLC Validation | PDF - Scribd. Available from: [Link]
-
I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. getprimelabs.com [getprimelabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 8. scribd.com [scribd.com]
Comparative study of the reactivity of pyrrole-2-carbaldehyde isomers
Comparative Reactivity Guide: Pyrrole-2-Carbaldehyde vs. Pyrrole-3-Carbaldehyde Isomers
Pyrrole carbaldehydes are foundational scaffolds in medicinal chemistry and materials science, serving as critical intermediates for porphyrins, kinase inhibitors, and marine natural products. While pyrrole-2-carbaldehyde (P2C) is ubiquitously utilized due to its synthetic accessibility, its structural isomer, pyrrole-3-carbaldehyde (P3C), offers a distinctly different reactivity profile. As a Senior Application Scientist, I have structured this guide to dissect the fundamental electronic and steric differences between these isomers, providing actionable protocols and comparative data to optimize your synthetic workflows.
Structural Causality: The Role of Intramolecular Hydrogen Bonding
The divergent reactivity of P2C and P3C is primarily governed by their conformational thermodynamics. In P2C, the proximity of the pyrrole N-H to the C2-formyl group facilitates a strong intramolecular hydrogen bond (N-H···O=C)[1].
-
P2C (The syn Conformer): Matrix-isolation FT-IR and Density Functional Theory (DFT) studies confirm that P2C exists predominantly in the cis (syn) conformation, which is stabilized by approximately 15 kJ/mol relative to the trans form[2]. This hydrogen bonding significantly dampens the electrophilicity of the carbonyl carbon, making it less susceptible to weak nucleophiles.
-
P3C (The Unshielded Carbonyl): The C3-formyl group is geometrically precluded from forming an intramolecular hydrogen bond with the pyrrole N-H. Consequently, the carbonyl group in P3C is "naked" and exhibits higher electrophilicity, reacting more rapidly in standard condensation and reductive amination protocols.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
The formyl group is a strongly electron-withdrawing group (EWG), which deactivates the pyrrole ring toward Electrophilic Aromatic Substitution (EAS). However, the residual electron density dictates the site of subsequent functionalization:
-
P2C Reactivity: The C2-formyl group directs incoming electrophiles primarily to the C4 and C5 positions. Bulky substituents at the N1 or C2 position can further sterically hinder the adjacent C3 position, reinforcing this regioselectivity[3].
-
P3C Reactivity: The C3-formyl group directs electrophilic attack predominantly to the C2 and C5 positions, allowing for the construction of densely functionalized 2,3,5-trisubstituted pyrroles.
Figure 1: Mechanistic divergence in reactivity between P2C and P3C driven by hydrogen bonding.
Comparative Synthetic Workflows
The synthesis of these isomers relies on the interplay between kinetic and thermodynamic control. The Vilsmeier-Haack formylation is kinetically driven, selectively yielding the 2-isomer due to the inherently higher nucleophilicity of the pyrrole C2 position[4]. Conversely, accessing the 3-isomer requires a thermodynamic rearrangement using superacidic conditions (e.g., Trifluoromethanesulfonic acid, TfOH), which drives a 1,2-formyl migration to the thermodynamically favored 3-position[4].
Figure 2: Synthetic pathways demonstrating kinetic preference for P2C and thermodynamic shift to P3C.
Validated Experimental Protocols
Protocol A: Kinetically Controlled Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack)
Causality Check: The Vilsmeier reagent must be prepared at low temperatures (0–10 °C) because its formation is highly exothermic. Elevated temperatures during reagent formation can lead to decomposition and subsequent polymerization of the electron-rich pyrrole substrate[3].
-
Reagent Preparation: Dropwise add Phosphorus oxychloride (POCl3, 1.2 equiv) to anhydrous N,N-dimethylformamide (DMF, 1.2 equiv) cooled to 0 °C under an inert atmosphere[4]. Stir for 15 minutes to ensure complete formation of the active Vilsmeier species.
-
Substrate Addition: Slowly add a solution of the pyrrole substrate (1.0 equiv) in 1,2-dichloroethane. Maintain the temperature below 10 °C to prevent premature polymerization[3].
-
Reaction & Monitoring: Allow the mixture to warm to room temperature, then heat to 80 °C for 8 hours (time and temperature may require adjustment based on substrate deactivation)[3]. Monitor via TLC until the starting material is entirely consumed.
-
Quenching & Isolation: Carefully quench the reaction with aqueous sodium acetate to hydrolyze the iminium intermediate. Extract the product with dichloromethane, dry over MgSO4, and purify via vacuum sublimation or steam distillation to obtain P2C in near-quantitative yields[4].
Protocol B: Thermodynamically Controlled Isomerization to Pyrrole-3-carbaldehyde
Causality Check: Superacidic conditions (TfOH) protonate the pyrrole ring, facilitating a reversible formyl migration. The 3-substituted isomer acts as the thermodynamic sink under these specific conditions, allowing for near-quantitative conversion[4].
-
Reaction Setup: Dissolve the purified Pyrrole-2-carbaldehyde derivative (1.0 equiv) in anhydrous 1,2-dichloroethane[4].
-
Acid Addition: Add Trifluoromethanesulfonic acid (TfOH, 4.0 equiv) to the solution[4].
-
Isomerization: Reflux the reaction mixture for 3 hours. The high acidity and thermal energy are required to overcome the activation barrier of the 1,2-migration[4].
-
Isolation: Evaporate the solvent to dryness under reduced pressure. Purify the residue via vacuum sublimation to yield the corresponding Pyrrole-3-carbaldehyde[4].
Quantitative Reactivity Comparison
The following table summarizes the comparative metrics between the two isomers, synthesizing data from spectroscopic and synthetic studies.
| Property / Metric | Pyrrole-2-carbaldehyde (P2C) | Pyrrole-3-carbaldehyde (P3C) |
| Primary Synthesis Method | Vilsmeier-Haack Formylation[4] | TfOH-mediated Isomerization[4] |
| Thermodynamic Stability | Kinetic Product (Lower activation energy) | Thermodynamic Product (Under superacid) |
| Intramolecular H-Bonding | Strong (N-H···O=C), stabilizes syn form[1] | None (Sterically impossible) |
| Carbonyl Electrophilicity | Moderate (Attenuated by H-bonding)[2] | High (Unshielded carbonyl) |
| EAS Directing Positions | C4, C5[3] | C2, C5 |
| Typical Yield (from Pyrrole) | >85% (Direct)[4] | >80% (Via 2-isomer rearrangement)[4] |
References
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives Molecules (MDPI) 5
-
Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies Longdom 1
-
Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes BenchChem 6
-
Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde The Journal of Physical Chemistry A (ACS Publications) 2
Sources
Investigating the cross-reactivity of functionalized pyrrole aldehydes in assays
As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and selectivity in bioanalytical assay design. Functionalized pyrrole aldehydes (FPAs), such as pyrrole-2-carboxaldehyde derivatives and their downstream fluorophores (e.g., BODIPY and BOPPY dyes), have emerged as highly versatile tools for derivatization and fluorescent probing (1)[1].
While FPAs offer highly tunable photophysical properties and robust quantum yields (2)[2], their electrophilic aldehyde core and electron-rich pyrrole ring make them susceptible to nucleophilic cross-reactivity. This is particularly problematic in complex biological matrices containing abundant biothiols, such as glutathione (GSH) and cysteine (3)[3].
This guide objectively compares the performance of FPAs against traditional derivatization agents and provides a self-validating experimental framework to quantify and mitigate cross-reactivity in your workflows.
The Mechanistic Causality of Cross-Reactivity
Understanding the causality behind FPA cross-reactivity is essential for robust assay design. The primary intended reaction for an FPA in amine-detection assays is condensation with a primary amine to form a fluorescent Schiff base (imine) (4)[4]. However, biological matrices are rich in competing nucleophiles.
Why do FPAs cross-react? The electrophilic aldehyde carbon is highly susceptible to nucleophilic attack. At physiological pH (7.4), primary amines (pKa ~9–10) are predominantly protonated (ammonium ions), rendering them poor nucleophiles. Conversely, the sulfhydryl groups of biothiols (pKa ~8.3) exist in rapid equilibrium with their highly nucleophilic thiolate anions. Consequently, biothiols aggressively attack the FPA core, forming thioacetals or thiazolidines. This competitive pathway quenches the intended fluorescence via photo-induced electron transfer (PeT) or shifts the emission spectrum, leading to false negatives or high background noise[3].
To mitigate this, we exploit pH-dependent kinetics. By elevating the assay buffer to pH 9.0, we deprotonate the target amines, exponentially increasing their nucleophilicity and allowing them to kinetically outcompete thiols for the FPA core.
Comparative Performance Analysis
How do FPAs stack up against industry-standard amine-reactive probes like O-Phthalaldehyde (OPA) and Naphthalene-2,3-dicarboxaldehyde (NDA)?
| Reagent Class | Target Analyte | Primary Cross-Reactant | Quantum Yield (Φ) | Reaction Time | Adduct Stability |
| FPA (e.g., BOPPY/BODIPY-CHO) | Primary Amines / Hydrazines | Biothiols (Cys, GSH) | 0.25 - 0.80 | 15 - 30 min | High (Stable Imine) |
| OPA (o-Phthalaldehyde) | Primary Amines | Secondary Amines | ~0.30 | < 2 min | Low (Degrades < 30 min) |
| NDA (Naphthalene-2,3-dicarboxaldehyde) | Primary Amines | None major (Requires CN⁻) | ~0.85 | 10 - 20 min | High (Stable Cyanobenzisoindole) |
While OPA offers rapid kinetics, its resulting isoindole adduct is highly unstable, requiring strict timing protocols. NDA provides excellent stability and quantum yield but necessitates the use of highly toxic cyanide as a co-nucleophile. FPAs bridge this gap by offering stable adducts and tunable emission spectra without toxic co-reagents, provided that thiol cross-reactivity is properly managed through pH control or thiol-scavenging pretreatments (e.g., N-ethylmaleimide).
Experimental Protocol: Self-Validating Competitive Nucleophile Assay
To trust an assay, it must validate itself. The following protocol is designed to quantify FPA cross-reactivity with biothiols while incorporating internal controls to verify the kinetic causality of the interference.
Materials Required:
-
FPA Probe (e.g., 10 µM in DMSO)
-
Target Amine Standard (e.g., 100 µM Propylamine)
-
Cross-Reactant Standard (e.g., 100 µM Glutathione - GSH)
-
Buffers: 100 mM PBS (pH 7.4) and 100 mM Borate Buffer (pH 9.0)
Step-by-Step Methodology:
-
Baseline Establishment (Negative Control): In a 96-well black microplate, add 190 µL of PBS buffer (pH 7.4) and 10 µL of the FPA probe. Measure baseline fluorescence (Ex/Em as per specific FPA).
-
Causality: Establishes the background signal of the unreacted probe, accounting for any auto-fluorescence.
-
-
Target Validation (Positive Control): Mix 180 µL of Borate buffer (pH 9.0), 10 µL of Target Amine, and 10 µL of FPA. Incubate for 20 minutes in the dark. Measure fluorescence.
-
Causality: Confirms the maximum signal amplitude of the intended Schiff base formation under optimal conditions.
-
-
Cross-Reactivity Quantification: In separate wells, prepare competitive matrices to force the nucleophiles to compete for the FPA:
-
Matrix A (pH 7.4): 170 µL PBS + 10 µL Amine + 10 µL GSH + 10 µL FPA.
-
Matrix B (pH 9.0): 170 µL Borate + 10 µL Amine + 10 µL GSH + 10 µL FPA.
-
-
Kinetic Readout: Monitor fluorescence dynamically over 30 minutes at 1-minute intervals using a microplate reader.
-
Causality Validation (Data Interpretation): Calculate the signal recovery against the Positive Control. If the mechanistic hypothesis holds, Matrix B (pH 9.0) will show >85% signal recovery, as the deprotonated amine kinetically outcompetes GSH. Matrix A (pH 7.4) will exhibit significant quenching (<40% recovery) due to dominant thioacetal formation by the thiolate anion. This internal contrast proves that the cross-reactivity is kinetically driven by pH, validating the assay's mechanistic assumptions.
Reaction Pathway Visualization
Pathway of pyrrole aldehyde cross-reactivity with amines vs. biothiols based on pH.
References
-
Title: Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: PMC (nih.gov) URL: [Link]
-
Title: Tunable fluorescent probes for detecting aldehydes in living systems Source: PMC (nih.gov) URL: [Link]
-
Title: Regioselective Halogenation of BOPPY Fluorophores and Subsequent Diversification via Cross-Coupling and Aromatic Nucleophilic Substitution Strategies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Turn on Fluorescent Probes for Selective Targeting of Aldehydes Source: PMC (nih.gov) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. While specific toxicological data for this compound is limited, a thorough risk assessment based on its chemical structure—an alkylated pyrrole carbaldehyde—allows us to establish robust safety protocols. Our primary goal is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: A Logic-Driven Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, we must infer its potential hazards from structurally related compounds. This approach, rooted in established toxicological principles, forms the basis of our PPE recommendations.
-
The Pyrrole Backbone: The core pyrrole structure itself is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage[1][2][3].
-
The Aldehyde Functional Group: Aldehydes are known irritants and can act as sensitizers[4].
-
Structural Analogs: Safety data for similar molecules, such as Pyrrole-2-carboxaldehyde and its dimethylated derivatives, consistently indicate they are irritants, causing skin, eye, and respiratory tract irritation[5][6][7]. While some related compounds are not classified as hazardous, the potential for irritation is a recurring theme.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. Before any task, ensure that primary controls are in place.
-
Chemical Fume Hood: All manipulations of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure[2][8].
-
Good Laboratory Practice: Adhere to standard safe handling procedures. Avoid eating, drinking, or smoking in the laboratory[8][9]. Wash hands thoroughly after handling the compound, even when gloves have been worn[5][8]. Ensure eyewash stations and safety showers are readily accessible[2].
Core PPE Recommendations: A Multi-Layered Defense
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following recommendations provide a baseline for safe handling.
Eye and Face Protection
Direct contact with pyrrole derivatives can cause serious and potentially irreversible eye damage[1][2].
-
Minimum Requirement: At all times when handling the compound, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards[2][4]. Standard safety glasses with side shields are insufficient.
-
Enhanced Protection: For procedures involving larger quantities (>5g), heating, or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[10][11]. A face shield alone does not provide adequate protection[10].
Hand Protection
The compound is expected to be a skin irritant, and absorption through the skin may lead to systemic effects[1][5].
-
Glove Selection: Nitrile or butyl rubber gloves are recommended for protection against a wide variety of chemicals, including aldehydes and aromatic compounds[2][4]. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times. Latex gloves are not recommended due to poor chemical resistance[10][11].
-
Proper Use: Inspect gloves for any signs of degradation or puncture before use[2]. Double-gloving can be considered for extended operations. Remove gloves using a technique that avoids contaminating your skin and dispose of them immediately in the designated hazardous waste stream[2].
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Standard Operations: A properly fastened, long-sleeved laboratory coat is mandatory for all procedures[11].
-
High-Risk Operations: When working with larger quantities or in situations with a high splash potential, supplement your lab coat with a chemically resistant apron or impervious coveralls (e.g., Tyvek®)[4].
Respiratory Protection
If engineering controls are functioning correctly, respiratory protection is typically not required.
-
Standard Use: No respiratory protection is needed when all work is conducted within a certified chemical fume hood[7].
-
Emergency or High-Risk Scenarios: In the event of a large spill, a failure of engineering controls, or during maintenance activities where exposure is possible, a NIOSH-approved respirator is required. A full-face respirator with organic vapor/ammonia cartridges is a suitable choice[2][12][13]. All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing and training.
PPE Selection Framework
The following table summarizes the recommended PPE based on the operational scale and associated risk.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale (<1g) | Chemical Splash Goggles | Single Pair (Nitrile/Butyl) | Lab Coat | Not Required (in Fume Hood) |
| Reaction Setup & Workup (1-10g) | Chemical Splash Goggles | Double Pair (Nitrile/Butyl) | Lab Coat | Not Required (in Fume Hood) |
| Large-Scale (>10g) or Splash Risk | Goggles & Full Face Shield | Double Pair (Nitrile/Butyl) | Lab Coat & Chemically Resistant Apron | Not Required (in Fume Hood) |
| Spill Cleanup / Control Failure | Goggles & Full Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coveralls | Required: NIOSH-approved Respirator |
Operational and Disposal Plans
A safe workflow includes not only the handling of the chemical but also the procedures for emergencies and disposal.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Don your inner pair of gloves (if double-gloving).
-
Put on your chemical splash goggles and/or face shield.
-
Don your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove your lab coat and apron, turning it inside out as you remove it.
-
Remove your face shield and goggles.
-
Remove inner gloves last.
-
Wash hands immediately and thoroughly with soap and water.
-
Spill & Emergency Procedures
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the door to the lab and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately[1]. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
-
Chemical Waste: All unused or waste 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde must be disposed of as hazardous chemical waste through an approved waste disposal service[14]. Do not pour it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and cleanup materials, must be placed in a sealed, clearly labeled hazardous waste container for disposal[14].
-
Empty Containers: Uncleaned, empty containers should be treated as hazardous waste and disposed of accordingly[14].
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 11. cdc.gov [cdc.gov]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
